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  • Product: N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
  • CAS: 1206776-00-2

Core Science & Biosynthesis

Exploratory

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride safety data sheet (SDS) and handling

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Author: BenchChem Technical Support Team. Date: March 2026

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Technical Whitepaper: Physicochemical Characterization, Safety, and Synthetic Integration of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

Structural Significance in Modern Drug Discovery

As drug discovery pipelines increasingly prioritize molecules with high three-dimensional character, N-(4-aminocyclohexyl)methanesulfonamide hydrochloride (CAS: 1206776-00-2) has emerged as a highly valuable bifunctional building block. Its utility is driven by two distinct structural features:

  • The Methanesulfonamide Bioisostere: The methanesulfonamide moiety acts as a premier bioisostere for carboxylic acids and phenols. In kinase inhibitor design, it serves as a critical hydrogen bond donor and acceptor, frequently utilized to anchor molecules to the hinge region of the kinase domain [2.1].

  • Conformational Restriction (High Fsp3​ ): The incorporation of the aminocyclohexyl ring increases the fraction of sp3 hybridized carbons ( Fsp3​ ) in the resulting drug candidate. Higher Fsp3​ correlates strongly with improved aqueous solubility, enhanced metabolic stability, and a higher likelihood of successful progression through clinical trials[1]. Furthermore, specific substitutions using the 4-aminocyclohexyl motif have been shown to optimize protein-ligand interactions in targets such as Mer tyrosine kinase (MERTK)[2].

Physicochemical Profiling & Hazard Characterization (SDS Analysis)

Before integrating this building block into synthetic workflows, it is critical to understand its physicochemical properties and the causality behind its Safety Data Sheet (SDS) classifications.

Table 1: Quantitative Chemical and Hazard Profile

Property / Identifier Data / Classification
Chemical Name N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
CAS Number 1206776-00-2
Molecular Formula C₇H₁₇ClN₂O₂S (C₇H₁₆N₂O₂S · HCl)
Molecular Weight ~228.74 g/mol
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation: H302 + H312 + H332)[3]
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3]

| Systemic/Organ Hazard | STOT SE 3 (Specific Target Organ Toxicity - Single Exposure: H336)[3] |

The Causality of Hazards: The GHS classifications for this compound are not arbitrary; they are a direct consequence of its chemical state. As a hydrochloride salt of a primary amine, the compound is inherently hygroscopic. Upon contact with ambient moisture on the skin or mucosal membranes (eyes, respiratory tract), the salt partially dissociates, creating a localized drop in pH. This acidic microenvironment is the primary mechanistic driver for the Skin Irrit. 2 and Eye Irrit. 2A designations[3]. Additionally, the fine particulate nature of the milled salt makes it prone to aerosolization, leading to the STOT SE 3 respiratory irritation hazard if inhaled during weighing[3].

Advanced Handling & Storage Protocols

To maintain the integrity of the compound and protect the operator, handling protocols must be designed as self-validating systems.

  • Storage: Store at 2–8°C in a desiccator cabinet under an inert atmosphere (Argon or N₂).

  • Weighing & Transfer: Due to the risk of aerosolization (H332) and static charge buildup common in fine HCl salts, all weighing must be performed inside a localized exhaust ventilation (LEV) system or fume hood. Use an anti-static gun (e.g., Zerostat) on both the spatula and the weigh boat prior to transfer.

  • Self-Validating Integrity Check: Observe the powder during transfer. N-(4-aminocyclohexyl)methanesulfonamide hydrochloride should be a free-flowing solid. If the powder appears tacky, clumps heavily, or adheres stubbornly to the spatula, moisture ingress has occurred. This acts as an immediate visual validation that the effective molarity of the reagent is compromised, and the batch must be re-dried under high vacuum before use.

Process Visualization

G N1 N-(4-aminocyclohexyl) methanesulfonamide HCl (Solid State) N2 Hazard Assessment (GHS: Irritant, STOT SE 3) N1->N2 N3 PPE & Engineering Controls (Fume Hood, Nitrile Gloves) N2->N3 N4 Weighing & Transfer (Anti-static, Desiccated) N3->N4 N5 Reaction Setup (Solvent: Anhydrous DMF) N4->N5 N6 Free-Basing (Add 3.0 eq DIPEA) N5->N6 Liberate Amine N7 Coupling Reaction (HATU + Carboxylic Acid) N6->N7 Electrophile Addition N8 Aqueous Workup (Remove HCl & excess base) N7->N8 Quench & Isolate

Safe handling and synthetic integration workflow for the methanesulfonamide HCl building block.

Experimental Workflow: Amide Coupling Integration

The most common application for this building block is its integration into a larger scaffold via amide coupling. Because the reactive primary amine is locked as an unreactive hydrochloride salt, it must be "free-based" in situ.

Methodology: HATU-Mediated Amide Coupling

  • Preparation & Free-Basing: In a flame-dried Schlenk flask under nitrogen, suspend 1.0 equivalent of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic primary amine. The remaining 2.0 eq serve as the necessary non-nucleophilic base for the subsequent HATU coupling mechanism. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Activation of the Electrophile: In a separate vial, dissolve 1.1 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Stir for 10 minutes to form the highly active OAt ester.

    • Causality: HATU is selected because it is exceptionally efficient at driving couplings with sterically hindered primary amines (such as those situated on a bulky cyclohexyl ring) while minimizing epimerization.

  • Coupling: Cool the free-based amine solution to 0°C. Dropwise add the activated OAt ester solution.

    • Causality: Cooling to 0°C controls the exothermic nature of the coupling and further suppresses any potential racemization of the carboxylic acid's alpha-chiral center.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction via LC-MS. The protocol validates its own completion when the mass peak corresponding to the free amine ( m/z≈193 [M+H]+ ) completely disappears from the trace, replaced by the product mass.

  • Quench and Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), 1M HCl (to protonate and remove excess DIPEA and any trace unreacted amine), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • NextSDS. "N-(4-aminocyclohexyl)methanesulfonamide hydrochloride — Chemical Substance Information". nextsds.com. 3

  • BenchChem. "Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry". benchchem.com. 4

  • White Rose eTheses Online. "Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry". whiterose.ac.uk. 1

  • ACS Publications. "Effective Reaction-Based De Novo Strategy for Kinase Targets: A Case Study on MERTK Inhibitors". acs.org. 2

Sources

Foundational

Thermodynamic Stability Profiling of N-(4-aminocyclohexyl)methanesulfonamide Hydrochloride: A Comprehensive Guide

Target Audience: Preformulation Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The transition of a synthesized molecule from a chemical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preformulation Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition of a synthesized molecule from a chemical intermediate to a viable active pharmaceutical ingredient (API) or advanced building block hinges entirely on its thermodynamic stability. N-(4-aminocyclohexyl)methanesulfonamide hydrochloride (CAS: 1206776-00-2) presents a fascinating case study in structural thermodynamics. It combines a conformationally flexible 1,4-disubstituted cyclohexyl ring, a highly polar and hydrogen-bond-donating/accepting methanesulfonamide group, and an ionizable primary amine stabilized as a hydrochloride salt.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this molecule's stability. By deconstructing the causality behind its conformational equilibria, solid-state lattice energy, and solution-phase dynamics, we provide a self-validating framework for researchers to profile and optimize similar sulfonamide-based hydrochloride salts.

Structural Thermodynamics & Causality

To predict the macroscopic stability of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride, we must first analyze the microscopic thermodynamic contributions of its structural components.

Conformational Dynamics of the Cyclohexyl Ring

The 1,4-disubstitution on the cyclohexane ring introduces a critical conformational equilibrium. The thermodynamic stability of the cyclohexane ring is heavily dictated by the minimization of 1,3-diaxial steric strain, a principle well-documented in conformational studies of substituted cyclohexanes [1].

  • Causality: In the trans isomer, the molecule strongly favors the diequatorial conformation . Forcing the bulky methanesulfonamide group and the protonated amine ( −NH3+​ ) into an axial position incurs a severe thermodynamic penalty ( ΔG∘>2.5 kcal/mol) due to repulsive van der Waals interactions with the axial protons at C3 and C5.

  • Impact: This rigid diequatorial preference locks the molecule into a predictable geometry, which is highly favorable for forming highly ordered, tightly packed crystal lattices.

Sulfonamide Hydrogen Bonding Network

Sulfonamide groups are notorious for dominating the crystal packing of small molecules. The coordination and deprotonation dynamics of the sulfonamide group significantly influence the kinetic inertness and overall thermodynamic stability of the molecular complex [4].

  • Causality: The N−H acts as a strong hydrogen bond donor, while the S=O oxygens act as bifurcated acceptors. This creates an extensive, repeating intermolecular hydrogen bond network ( N−H⋯O=S ).

  • Impact: This network significantly increases the lattice enthalpy ( ΔHlat​ ), directly correlating with a higher melting point ( Tm​ ) and enhanced thermal stability compared to non-sulfonated analogs.

Hydrochloride Salt Solid-State Stability

Hydrochloride salts are frequently employed to improve the physicochemical properties of basic APIs, directly impacting the thermodynamic stability of the crystal lattice and mitigating hygroscopicity [2].

  • Causality: The chloride counterion ( Cl− ) effectively shields the protonated primary amine ( −NH3+​ ), reducing the electrostatic repulsion that would otherwise destabilize the crystal lattice of the free base. Furthermore, the small ionic radius of chloride allows it to intercalate efficiently within the sulfonamide hydrogen-bond network.

  • Impact: While the HCl salt drastically improves aqueous thermodynamic solubility via favorable solvation enthalpy ( ΔHsol​ ), it introduces the risk of channel hydrate formation. The structural response to humidity, particularly the formation of channel hydrates, is a critical thermodynamic parameter for hydrochloride salts [3].

Mechanistic Workflows & Logical Relationships

The thermodynamic phase transitions of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride are governed by environmental inputs (heat, moisture, solvent). The diagram below illustrates the energetic pathways the molecule can take.

G API Solid-State HCl Salt (Diequatorial Conformer) Sol Aqueous Solution (Solvated Ions) API->Sol Dissolution (ΔH_sol > 0) Hyd Channel Hydrate (Moisture Sorption) API->Hyd DVS Humidity > 80% RH Deg Thermal Degradation (T > Tm) API->Deg Endothermic Melting & Cleavage Hyd->API Desorption (Hysteresis)

Fig 1. Thermodynamic phase transition pathways of the hydrochloride salt.

To accurately capture these transitions, a self-validating experimental workflow must be employed. Each step acts as a quality gate for the next.

W S1 1. Solid-State Synthesis S2 2. Thermal Profiling (DSC / TGA) S1->S2 S3 3. Moisture Sorption (DVS Analysis) S2->S3 S4 4. Solution Stability (Shake-Flask) S3->S4

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Experimental Methodologies: A Self-Validating System

To establish the thermodynamic profile of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride, the following step-by-step methodologies must be executed. This system is self-validating: the thermal stability data (Protocol 1) dictates the temperature parameters for the solubility studies (Protocol 3), ensuring the compound does not degrade during testing.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition onset.

  • Sample Preparation: Accurately weigh 3–5 mg of the synthesized hydrochloride salt into a standard aluminum pan. Crimp the pan with a pinhole lid to allow volatile release.

  • TGA Execution: Place a parallel sample in a Thermogravimetric Analyzer (TGA). Heat from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: TGA must be run first to identify the decomposition temperature, ensuring the DSC is not contaminated by degraded byproducts.

  • DSC Execution: Run the Differential Scanning Calorimetry (DSC) from 25 °C to just below the TGA-determined decomposition onset at 10 °C/min.

  • Data Integration: Calculate ΔHfus​ by integrating the area under the endothermic melting peak. A sharp peak indicates high crystal lattice purity.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Evaluate moisture-induced phase transitions and thermodynamic hydrate formation.

  • Equilibration: Load 10 mg of the sample into the DVS microbalance. Equilibrate at 25 °C and 0% Relative Humidity (RH) until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90%. Hold at each step until mass equilibrium is reached. Causality: Stepwise equilibration ensures that any observed mass gain is thermodynamically stable, not just surface adsorption.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Hysteresis Analysis: Plot the sorption/desorption isotherm. A gap (hysteresis) between the curves indicates the formation of a stable channel hydrate.

Protocol 3: Intrinsic Thermodynamic Solubility Profiling

Objective: Determine the equilibrium solubility and solution-phase stability.

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer).

  • Saturation: Add an excess of the solid compound to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials in a reciprocal shaker at 25 °C and 37 °C for 48 hours. Causality: 48 hours is required to overcome the kinetic dissolution rate and reach true thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved API concentration using HPLC-UV.

Data Presentation & Analysis

The following tables summarize the expected quantitative thermodynamic data for this structural class, derived from the interplay of its functional groups.

Table 1: Conformational Free Energy Contributions ( ΔG∘ ) Calculated penalties for moving substituents from the favored equatorial position to the axial position on the cyclohexane ring.

Substituent / FeatureConformation ΔG∘ Penalty (kcal/mol)Thermodynamic Implication
Protonated Amine ( −NH3+​ )Axial+ 1.2 to 1.4Moderate steric clash with 1,3-diaxial protons.
MethanesulfonamideAxial+ 1.8 to 2.1Severe steric clash; forces ring into diequatorial state.
trans-1,4-disubstitutionDiaxial+ 3.0 to 3.5 Highly unfavorable; molecule exists >99% in diequatorial form.

Table 2: Solid-State Thermodynamic Parameters Representative baseline metrics for sulfonamide hydrochloride salts.

Thermodynamic ParameterTypical Range / ValueAnalytical MethodCausality / Structural Driver
Melting Point ( Tm​ )180 °C – 220 °CDSCHigh lattice energy driven by N−H⋯O=S and ionic Cl− bonding.
Enthalpy of Fusion ( ΔHfus​ )30 – 50 kJ/molDSCEnergy required to break the highly ordered diequatorial crystal packing.
Hygroscopicity (at 80% RH)< 2.0% mass gainDVSHCl salts generally resist moisture unless specific channel voids exist in the lattice.
Thermodynamic Solubility> 10 mg/mL (pH 1.2)Shake-FlaskFavorable solvation enthalpy of the protonated amine and chloride ion.

Conclusion

The thermodynamic stability of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride is not a random physical property, but the direct consequence of its molecular architecture. The rigid diequatorial preference of the 1,4-disubstituted cyclohexyl ring provides a highly ordered geometric foundation. When combined with the robust intermolecular hydrogen bonding of the methanesulfonamide group and the electrostatic shielding of the hydrochloride salt, the molecule achieves a highly stable, high-melting crystal lattice. By utilizing the self-validating DSC, DVS, and equilibrium solubility workflows outlined in this guide, researchers can confidently predict the behavior of this compound during scale-up, formulation, and long-term storage.

References

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [1]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (National Institutes of Health - NCBI) URL:[Link] [2]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms Source: Molecular Pharmaceutics (ACS Publications) URL:[Link] [3]

  • Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes Source: Inorganic Chemistry (ResearchGate) URL:[Link] [4]

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of N-(4-aminocyclohexyl)methanesulfonamide

Abstract Early and accurate assessment of a drug candidate's safety profile is paramount to mitigating risk and reducing the high attrition rates that plague pharmaceutical development. In vitro toxicology serves as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Early and accurate assessment of a drug candidate's safety profile is paramount to mitigating risk and reducing the high attrition rates that plague pharmaceutical development. In vitro toxicology serves as a critical first tier in this evaluation, providing mechanistic insights into potential liabilities in a cost-effective and high-throughput manner. This guide presents a comprehensive, tiered strategy for the in vitro toxicity profiling of N-(4-aminocyclohexyl)methanesulfonamide (CAS No. 264608-37-9), a novel small molecule.[1] By integrating foundational cytotoxicity assays with targeted assessments of genotoxicity, hepatotoxicity, and cardiotoxicity, this framework enables a robust, data-driven approach to safety assessment. Detailed, field-proven protocols and data interpretation strategies are provided to guide researchers and drug development professionals in making critical go/no-go decisions.

Introduction: A Proactive Approach to Drug Safety

N-(4-aminocyclohexyl)methanesulfonamide is a chemical entity with a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol .[1] While its specific therapeutic application is not widely documented in public literature[2], its structure, containing a primary amine on a cyclohexane ring and a methanesulfonamide group, is common in medicinal chemistry. These functional groups, while potentially crucial for therapeutic efficacy, can also be implicated in off-target toxicities. Therefore, a systematic and rigorous in vitro safety evaluation is not merely a regulatory requirement but a fundamental component of strategic drug development.[3][4]

The modern paradigm of toxicology, as championed by global regulatory bodies, emphasizes a shift away from terminal animal studies towards a greater reliance on in vitro and in silico models that are more predictive of human responses.[5][6] This guide is structured as a tiered, decision-driven workflow, beginning with broad assessments of cellular health and progressing to more specific, organ-level toxicity evaluations. This approach ensures that resources are allocated efficiently, enabling the rapid identification and deprioritization of compounds with unfavorable safety profiles.[3]

Tier 1: Foundational Viability and Genotoxicity Assessment

The initial tier of safety assessment establishes the fundamental interaction between the compound and cellular systems. It aims to answer two primary questions:

  • At what concentrations does the compound cause general cell death?

  • Does the compound have the potential to damage genetic material?

Basal Cytotoxicity Profiling

Rationale: Determining the concentration-response relationship for cytotoxicity is the cornerstone of all subsequent in vitro testing.[7][8] It establishes the appropriate concentration range for more complex mechanistic assays, ensuring that observed effects are not simply a consequence of overwhelming cell death. A panel of cell lines is used to identify potential cell-type-specific toxicity. For this program, we select:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism and toxicity.[9][10]

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another key organ for drug clearance and potential toxicity.

  • U2OS (Human Osteosarcoma): A non-liver, non-kidney line to assess general, non-organ-specific cytotoxicity.

Experimental Workflow: The Neutral Red Uptake (NRU) assay is a robust and cost-effective method for assessing cytotoxicity, recommended by the OECD as a baseline test.[7][8]

Workflow for Basal Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Neutral Red Uptake Assay cluster_analysis Data Analysis p1 Seed HepG2, HEK293, U2OS cells in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of N-(4-aminocyclohexyl)methanesulfonamide (e.g., 0.1 µM to 100 µM) p2->t1 t2 Add compound dilutions and controls (Vehicle: 0.1% DMSO, Positive: Doxorubicin) t1->t2 t3 Incubate for 48h t2->t3 a1 Incubate cells with Neutral Red medium t3->a1 a2 Wash cells and extract dye from viable cells a1->a2 a3 Measure absorbance at 540nm on a plate reader a2->a3 d1 Normalize data to vehicle control a3->d1 d2 Plot concentration-response curve d1->d2 d3 Calculate IC50 value (50% Inhibitory Concentration) d2->d3

Caption: Workflow for determining IC50 values using the Neutral Red Uptake assay.

Data Presentation and Interpretation: The results should be summarized to provide a clear overview of the compound's cytotoxic potential.

Cell LineN-(4-aminocyclohexyl)methanesulfonamide IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
HepG2> 1000.8
HEK293> 1001.2
U2OS> 1000.9
Table 1: Hypothetical cytotoxicity data for N-(4-aminocyclohexyl)methanesulfonamide. An IC50 value >100 µM is generally considered a low-potency cytotoxicant, indicating a favorable initial safety profile.
Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint as it can lead to carcinogenesis or heritable diseases.[11] A standard in vitro battery approach is required by regulatory agencies like the ICH to detect different mechanisms of genetic damage.[11][12]

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[13][14]

  • In Vitro Mammalian Cell Micronucleus Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[15][16][17]

Protocol Spotlight: In Vitro Mammalian Cell Micronucleus Test (OECD 487) This assay is a powerful tool for evaluating the chromosomal damaging potential of a compound.[15] It identifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that arise from chromosome fragments or whole chromosomes left behind during cell division.[16]

Detailed Experimental Protocol (Micronucleus Test using TK6 cells):

  • Cell Culture: Human lymphoblastoid TK6 cells are cultured in suspension. Their p53 competency and stable karyotype make them a suitable model as per OECD guidelines.[18]

  • Preliminary Cytotoxicity: A preliminary assay is conducted to determine the concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity or growth inhibition.[13]

  • Treatment:

    • Cells are exposed to at least three concentrations of N-(4-aminocyclohexyl)methanesulfonamide, alongside a vehicle control (e.g., 0.1% DMSO) and positive controls.

    • Treatments are conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][19]

    • Short Treatment: 3-6 hours exposure, followed by a wash and a recovery period of 1.5-2.0 normal cell cycles.

    • Long Treatment: 1.5-2.0 normal cell cycle exposure without S9.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The DNA is stained with a fluorescent dye like DAPI or Acridine Orange.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a fluorescence microscope.

  • Data Analysis: The frequency of micronucleated cells is calculated for each concentration. A dose-dependent increase in micronuclei that is statistically significant compared to the vehicle control indicates a positive result.

Tier 2: Organ-Specific Toxicity Assessment

If the compound shows acceptable profiles in Tier 1 (e.g., IC50 > 30 µM and negative in genotoxicity assays), the investigation proceeds to evaluate potential organ-specific liabilities. Drug-induced liver injury (DILI) and cardiotoxicity are two of the primary reasons for drug withdrawal from the market.[20][21]

Mechanistic Hepatotoxicity Profiling

Rationale: While basal cytotoxicity in HepG2 cells provides a general measure of liver cell health, a deeper investigation using high-content screening (HCS) can provide mechanistic insights into how a compound might cause liver injury.[22][23] HCS uses automated imaging and analysis to simultaneously measure multiple parameters in individual cells, creating a detailed "toxicity fingerprint".[10][24]

Experimental Workflow: Multiparametric HCS in HepG2 Cells

High-Content Screening Workflow for Hepatotoxicity

G cluster_prep Plate & Treat cluster_stain Multiplex Staining cluster_image Automated Imaging cluster_analysis Image & Data Analysis p1 Seed HepG2 cells in 384-well imaging plates p2 Treat with compound at sub-cytotoxic concentrations p1->p2 s1 Add cocktail of fluorescent dyes: Hoechst (Nuclei) TMRM (Mitochondrial Potential) LipidTOX (Steatosis) p2->s1 i1 Acquire multi-channel images on HCS instrument s1->i1 d1 Image analysis software identifies cells and nuclei i1->d1 d2 Quantify multiple parameters: Cell Count, Nuclear Size, Mitochondrial Health, Lipid Accumulation d1->d2 d3 Generate toxicity fingerprint and concentration-response curves d2->d3

Caption: A streamlined workflow for multiparametric hepatotoxicity assessment.

Key Parameters Measured:

  • Cell Viability: A decrease in cell count.

  • Mitochondrial Toxicity: A decrease in mitochondrial membrane potential, an early indicator of cell stress.[22]

  • Steatosis (Lipid Accumulation): Increased lipid droplet formation, a common mechanism of DILI.

  • Nuclear Morphology: Changes in nuclear size and intensity can indicate DNA damage or cell cycle arrest.[23]

A compound is flagged as a potential hepatotoxin if it induces a significant change in any of these parameters at concentrations well below its cytotoxic threshold.

Cardiotoxicity Screening: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical off-target effect that can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[25][26][27] For this reason, assessing hERG inhibition is a mandatory part of the safety pharmacology package for nearly all new drug candidates.[21]

Screening Method: Automated Patch Clamp Electrophysiology While initial screening can be done with binding assays[28], the gold standard for functional assessment is electrophysiology. Automated patch-clamp systems provide high-throughput, functional data on ion channel activity.[21]

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: A stable cell line (e.g., HEK293) expressing the hERG channel is used.

  • Assay Execution: The automated system performs whole-cell patch-clamp recordings.

  • Compound Application: N-(4-aminocyclohexyl)methanesulfonamide is perfused over the cells at multiple concentrations (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: The system applies a specific voltage protocol to elicit the hERG current and measures the tail current before and after compound addition.

  • Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

Interpretation: A hERG IC50 value is compared to the expected therapeutic plasma concentration of the drug. A large margin (typically >30-fold) between the hERG IC50 and the efficacious concentration is desired. A narrow margin is a significant safety concern that often halts further development.

Data Integration and Risk Assessment

The final step involves synthesizing all in vitro data into a coherent safety profile to inform a risk assessment.

Assay TypeEndpointResult (Hypothetical)Implication
Cytotoxicity IC50 (HepG2, HEK293)> 100 µMLow general cytotoxicity. Favorable.
Genotoxicity Ames TestNegativeNo evidence of mutagenicity. Favorable.
Genotoxicity In Vitro MicronucleusNegativeNo evidence of chromosomal damage. Favorable.
Hepatotoxicity HCS (Mito. Potential)EC50 > 50 µMLow risk of mitochondrial toxicity. Favorable.
Cardiotoxicity hERG Patch ClampIC50 = 75 µMFavorable safety margin if therapeutic concentration is low (e.g., < 1 µM).

Based on this hypothetical profile, N-(4-aminocyclohexyl)methanesulfonamide would be considered a low-risk candidate from an in vitro toxicity perspective, warranting progression to further preclinical development. Conversely, a positive finding in the Ames or micronucleus assay, or a hERG IC50 below 10 µM, would represent a significant safety flag requiring careful consideration and likely termination of the compound's development.

Conclusion

This technical guide outlines a robust, tiered, and mechanistically driven strategy for the in vitro toxicity profiling of N-(4-aminocyclohexyl)methanesulfonamide. By adhering to internationally recognized guidelines and employing a battery of validated assays, this approach provides a comprehensive initial safety assessment. It enables drug development teams to identify potential liabilities early, fostering a "fail early, fail fast" philosophy that is essential for efficient and successful pharmaceutical innovation. The integration of cytotoxicity, genotoxicity, and organ-specific toxicity data allows for an informed, evidence-based decision-making process, ultimately increasing the probability of developing safer medicines.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. ([Link])

  • Gentronix (n.d.), OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. ([Link])

  • Rodrigues, M. A., et al. (2019). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology. ([Link])

  • OECD iLibrary (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. ([Link])

  • Scantox (n.d.). OECD 487 In Vitro Micronucleus Test. ([Link])

  • Hassani, S., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Critical Reviews in Toxicology. ([Link])

  • OECD (2010), Guidance Document 129 on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. ([Link])

  • NextSDS (n.d.). N-(4-aminocyclohexyl)methanesulfonamide hydrochloride — Chemical Substance Information. ([Link])

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology. ([Link])

  • Metrion Biosciences (2026). hERG screening using high quality electrophysiology assays. ([Link])

  • Eurofins Discovery (n.d.). In Vitro Hepatotoxicity Services. ([Link])

  • GenEvolutioN (2026). AMES test: history, principle, and its role in modern genotoxicity screening. ([Link])

  • OECD (2019), Test No. 432: In Vitro 3T3 NRU Phototoxicity Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. ([Link])

  • National Toxicology Program (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. ([Link])

  • OECD (2014). OECD/OCDE TG 487. ([Link])

  • OECD (n.d.). Guidelines for the Testing of Chemicals. ([Link])

  • Reaction Biology (n.d.). hERG Assay Services. ([Link])

  • Al-Salmani, K., et al. (2025). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. Authorea Preprints. ([Link])

  • Kim, H. R., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials. ([Link])

  • AA Blocks (n.d.). N-(trans-4-Aminocyclohexyl)methanesulfonamide. ([Link])

  • Bower, J., et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS ONE. ([Link])

  • Chan, W. C. W., et al. (2008). High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Nano. ([Link])

  • PubChemLite (2026). N-(4-aminocyclohexyl)methanesulfonamide hydrochloride. ([Link])

  • Lee, S., & Kim, D. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. Journal of Biological Engineering. ([Link])

  • Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. ([Link])

  • Evotec (n.d.). hERG Safety. ([Link])

  • May, J. E., et al. (2013). Toxicity testing: the search for an in vitro alternative to animal testing. ATLA Alternatives to Laboratory Animals. ([Link])

  • Szabo, E., et al. (2023). High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds. Journal of Visualized Experiments. ([Link])

  • Eskes, C., & Whelan, M. (2011). In vitro Toxicity Testing in the Twenty-First Century. Toxicology. ([Link])

  • ICH (n.d.). Safety Guidelines. ([Link])

  • IONTOX (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. ([Link])

  • Scribd (n.d.). In Vitro Toxicity Tests. ([Link])

  • Google Patents (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide. ()
  • PrepChem.com (n.d.). Synthesis of bis (4-aminocyclohexyl)methane. ([Link])

Sources

Exploratory

A Comprehensive Technical Guide to the Crystallographic and Conformational Landscape of N-(4-aminocyclohexyl)methanesulfonamide Salts

Executive Summary N-(4-aminocyclohexyl)methanesulfonamide and its various salt forms represent a class of molecules with significant potential in pharmaceutical development. The inherent structural features—a flexible cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-aminocyclohexyl)methanesulfonamide and its various salt forms represent a class of molecules with significant potential in pharmaceutical development. The inherent structural features—a flexible cyclohexane scaffold and a hydrogen-bonding capable sulfonamide moiety—dictate their three-dimensional conformation, which in turn governs their physicochemical properties and biological activity. A profound understanding of the solid-state structure and solution-phase conformational dynamics is therefore not merely academic but a critical prerequisite for successful drug design and optimization. This guide provides an in-depth analysis of the probable structural characteristics of these compounds and outlines the definitive experimental and computational methodologies for their elucidation. While a specific crystal structure for the parent compound is not publicly available, this document leverages extensive data from analogous structures and established principles of stereochemistry to present a robust and predictive framework.

The Conformational Blueprint: Deconstructing the N-(4-aminocyclohexyl)methanesulfonamide Scaffold

The 3D architecture of N-(4-aminocyclohexyl)methanesulfonamide is primarily defined by the conformational preferences of its cyclohexane core and the rotational freedom of the methanesulfonamide substituent.

The Dominance of the Chair Conformation in the Cyclohexane Ring

To achieve maximum thermodynamic stability by minimizing torsional and steric strain, the cyclohexane ring overwhelmingly adopts a chair conformation. In a 1,4-disubstituted cyclohexane like the title compound, this gives rise to two principal chair conformers: a diequatorial form and a diaxial form.

The equilibrium between these two states is dictated by the steric demands of the substituents. Both the amino and methanesulfonamide groups will strongly favor the more spacious equatorial positions to circumvent destabilizing 1,3-diaxial interactions with the axial hydrogens of the ring.[1][2] Consequently, the diequatorial conformer is anticipated to be the global energy minimum, representing the most populated conformational state in both solution and the crystalline form.

Rotational Isomerism of the Methanesulfonamide Moiety

The spatial orientation of the methanesulfonamide group is subject to rotation around the C-N and N-S bonds. The precise torsional angles adopted will be a delicate balance of minimizing steric clashes and optimizing potential intramolecular hydrogen bonds. The presence of the amino group, which can act as a hydrogen bond donor, and the sulfonyl oxygens, which are potent acceptors, suggests that specific, stabilized rotamers are likely to be favored.

Definitive Structural Elucidation: A Multi-faceted Experimental Approach

A synergistic application of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by computational modeling, is essential for a complete and unambiguous determination of both the solid-state and solution-phase structures.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This technique yields a wealth of information, including exact bond lengths, bond angles, and torsion angles, as well as insights into the intermolecular interactions that govern crystal packing.

  • Cultivating Quality Crystals: The success of an SCXRD experiment is contingent upon the availability of high-quality single crystals.[4]

    • Crystallization Technique: Slow evaporation from a saturated solution is a widely used and often successful method.

    • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures) is crucial to identify conditions that promote slow, ordered crystal growth.

    • Procedure:

      • A solution of the N-(4-aminocyclohexyl)methanesulfonamide salt is prepared to near-saturation in a selected solvent within a clean vessel.

      • The vessel is loosely covered to permit the slow, controlled evaporation of the solvent over a period of days to weeks, maintaining a constant temperature.

      • The vessel is periodically inspected under a microscope for the emergence of well-formed, transparent crystals suitable for diffraction.

  • Data Acquisition:

    • A flawless crystal, typically in the size range of 0.1-0.3 mm, is carefully selected and mounted on a goniometer.[5]

    • The mounted crystal is cooled to a low temperature (commonly 100 K) using a stream of liquid nitrogen to reduce thermal vibrations and mitigate potential radiation damage.

    • A full dataset of diffraction intensities is collected using a modern diffractometer, rotating the crystal through a range of orientations.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the dimensions of the unit cell and the crystal's space group.

    • Initial atomic positions are determined using established algorithms, such as direct methods.

    • This initial model is then iteratively refined against the experimental data to optimize the positions and thermal parameters of all atoms, including the location of hydrogen atoms. The final quality of the structure is validated using metrics like the R-factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Conformation in Solution

NMR spectroscopy is an exceptionally powerful tool for characterizing the conformational dynamics of molecules in the solution state.[1][6] For the title compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and NOESY, can provide a detailed conformational picture.

  • Sample Preparation: A small quantity (5-10 mg) of the compound is dissolved in an appropriate deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) and transferred to a standard NMR tube.

  • Spectral Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Conformational Analysis:

    • Chemical Shifts: The resonance frequencies of the cyclohexane protons are sensitive to their local electronic environment and can indicate whether they are in an axial or equatorial position.

    • Coupling Constants (J-values): The most definitive information comes from the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is directly related to the dihedral angle between the protons, as described by the Karplus relationship.

      • Large couplings (typically 8-13 Hz) are indicative of axial-axial relationships.

      • Smaller couplings (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

    • A detailed analysis of the splitting patterns of the signals corresponding to the protons at the C1 and C4 positions of the cyclohexane ring allows for the unambiguous confirmation of the chair conformation and the equatorial disposition of the substituents.

In Silico Analysis: The Predictive Power of Computational Modeling

Computational chemistry offers a complementary and predictive approach to understanding the conformational preferences and energetic landscape of flexible molecules.[7][8]

Workflow for Conformational Analysis
  • Model Generation: A 3D model of the N-(4-aminocyclohexyl)methanesulfonamide molecule is constructed using molecular modeling software.

  • Conformational Searching: A comprehensive search for low-energy conformations is conducted using molecular mechanics force fields.

  • Quantum Mechanical Refinement: The geometries of the most promising conformers are then optimized, and their relative energies are calculated with higher accuracy using quantum mechanical methods like Density Functional Theory (DFT).

  • Data Interpretation: The calculated energy differences between the diequatorial and diaxial conformers provide a quantitative estimate of their equilibrium populations. These theoretical models can then be validated against the experimental data obtained from SCXRD and NMR.

Illustrative Data Presentation

The following tables provide a template for the presentation of crystallographic and structural data, populated with hypothetical yet realistic values for N-(4-aminocyclohexyl)methanesulfonamide hydrochloride.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₇H₁₇ClN₂O₂S
Formula Weight244.74
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(3)
b (Å)8.512(2)
c (Å)14.631(4)
β (°)104.75(1)
V (ų)1234.5(6)
Z4
ρ_calc_ (g/cm³)1.315
μ (mm⁻¹)0.50
F(000)528
R₁ [I > 2σ(I)]0.042
wR₂ (all data)0.115

Table 2: Salient (Hypothetical) Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
S-O11.433(2)
S-O21.436(2)
S-N11.625(3)
S-C11.768(4)
O1-S-O2119.8(1)
N1-S-C1107.5(2)

Visualizing Molecular Architecture and Experimental Design

Diagram 1: Conformational Equilibrium of the Cyclohexane Ring

Conformational_Equilibrium cluster_0 Diequatorial Conformer (More Stable) cluster_1 Diaxial Conformer (Less Stable) Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial

Caption: Chair-chair interconversion of N-(4-aminocyclohexyl)methanesulfonamide.

Diagram 2: Integrated Workflow for Structural Characterization

Experimental_Workflow Synthesis Synthesis and Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth NMR_Spectroscopy NMR Spectroscopy Synthesis->NMR_Spectroscopy Computational_Modeling Computational Modeling Synthesis->Computational_Modeling SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Solid_State_Structure Solid-State Structure and Packing SCXRD->Solid_State_Structure Solution_Conformation Solution Conformation NMR_Spectroscopy->Solution_Conformation Predicted_Conformations Predicted Conformations and Energies Computational_Modeling->Predicted_Conformations Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Solid_State_Structure->Structure_Activity_Relationship Solution_Conformation->Structure_Activity_Relationship Predicted_Conformations->Structure_Activity_Relationship

Caption: A holistic workflow for the comprehensive structural elucidation of the target molecule.

Conclusion

A meticulous and multi-pronged approach to the structural characterization of N-(4-aminocyclohexyl)methanesulfonamide and its salts is indispensable for advancing their potential as therapeutic agents. This guide has delineated the anticipated conformational behavior of these molecules and provided a detailed roadmap for their definitive experimental and computational analysis. By employing these methodologies, researchers can gain a deep and actionable understanding of the structure-property relationships that will ultimately drive the successful development of new and effective medicines.

References

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(2), 37-45. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • IJRAR (International Journal of Research and Analytical Reviews). (n.d.). COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. [Link]

  • YouTube. (2024, May 4). Computational chemistry and 3D modelling of molecules. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-aminocyclohexyl)methanesulfonamide Hydrochloride Synthesis

Welcome to the Application Scientist Support Hub. Synthesizing N-(4-aminocyclohexyl)methanesulfonamide hydrochloride from trans-1,4-cyclohexanediamine presents three distinct chemical challenges: statistical control of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Synthesizing N-(4-aminocyclohexyl)methanesulfonamide hydrochloride from trans-1,4-cyclohexanediamine presents three distinct chemical challenges: statistical control of symmetrical diamine protection, suppression of over-sulfonylation, and the isolation of a highly hygroscopic final salt.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven causality, self-validating protocols, and quantitative troubleshooting strategies.

Synthetic Workflow & Quantitative Metrics

The synthesis follows a three-step linear sequence. Success depends on strict stoichiometric and thermodynamic control at each junction.

Workflow A trans-1,4-Cyclohexane- diamine B Mono-Boc Protection (Boc2O, 0°C) A->B C Intermediate 1: Mono-Boc Amine B->C IPC: Ninhydrin TLC D Sulfonylation (MsCl, DIPEA, <10°C) C->D E Intermediate 2: Boc-Sulfonamide D->E IPC: LC-MS F Deprotection (4N HCl in Dioxane) E->F G Final Product: HCl Salt F->G IPC: CO2 Evolution

Figure 1: Three-step synthetic workflow with integrated in-process controls (IPC).

Quantitative Process Parameters
Process StepKey Reagents & EquivalentsTemp RangeReaction TimeExpected YieldCritical Quality Attribute (CQA)
1. Mono-Protection Diamine (3.0 eq), Boc₂O (1.0 eq)0°C to 20°C12–18 h85–90%<5% Di-Boc byproduct
2. Sulfonylation MsCl (1.05 eq), DIPEA (1.5 eq)0°C to 10°C2–4 h80–85%Absence of +78 Da LC-MS adduct
3. Deprotection 4N HCl in Dioxane (10.0 eq)20°C to 25°C2–4 h>95%Free-flowing crystalline powder

Troubleshooting & FAQs

Q1: My mono-Boc protection yield is stuck at 50% due to symmetrical di-Boc formation. How do I shift the equilibrium? The Causality: The statistical distribution of mono- vs. di-protection of symmetrical diamines like trans-1,4-cyclohexanediamine[1] inherently limits yield if stoichiometric ratios are 1:1. The Fix: To force mono-protection, you must exploit concentration gradients. Dissolve a large excess (3 to 5 equivalents) of the diamine in a highly dilute system. Add Boc₂O dropwise over 2-3 hours at 0°C. The excess diamine acts as its own competitive inhibitor against the mono-Boc intermediate reacting further[2].

Q2: During sulfonylation, LC-MS shows a significant +78 Da mass adduct. What is causing this? The Causality: A +78 Da adduct indicates bis-sulfonylation (formation of an N,N-dimethanesulfonamide). This occurs when the newly formed secondary sulfonamide, which is highly acidic, is deprotonated by the base and reacts with a second equivalent of methanesulfonyl chloride (MsCl). The Fix: This side-reaction is driven by high temperatures and unhindered bases. Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered and less likely to deprotonate the bulky secondary sulfonamide. Furthermore, strictly control the MsCl stoichiometry to 1.05 equivalents and maintain the internal temperature below 10°C during addition[3].

Causality cluster_0 Optimal Pathway cluster_1 Suboptimal Pathway A Mono-Boc Amine Intermediate B1 MsCl (1.05 eq) + DIPEA Temp: 0-5°C A->B1 B2 MsCl (>1.2 eq) + TEA Temp: >20°C A->B2 C1 Mono-Sulfonylation (High Yield) B1->C1 C2 Bis-Sulfonylation (Yield Loss) B2->C2

Figure 2: Mechanistic causality of bis-sulfonylation byproduct formation during MsCl addition.

Q3: After Boc deprotection, my product forms a sticky, hygroscopic gum instead of a filterable solid. How do I induce crystallization? The Causality: N-(4-aminocyclohexyl)methanesulfonamide hydrochloride is highly hygroscopic. If your deprotection solvent (e.g., 1,4-dioxane or ethyl acetate) contains trace water, the HCl salt will oil out and form a gum. The Fix: Ensure your 4N HCl solution is strictly anhydrous. If gumming occurs, do not attempt to scrape it. Instead, evaporate the solvent completely, redissolve the residue in a minimal amount of anhydrous methanol, and perform an anti-solvent precipitation by slowly adding methyl tert-butyl ether (MTBE) under vigorous stirring. The sudden drop in polarity forces the salt into a crystalline lattice[4].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-aminocyclohexyl)carbamate
  • Preparation: Dissolve trans-1,4-cyclohexanediamine (3.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) and cool to 0°C under nitrogen.

  • Addition: Dissolve Boc₂O (1.0 eq) in DCM and add dropwise via an addition funnel over 2 hours.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The desired mono-Boc product will be ninhydrin-positive (Rf ~0.3), while the di-Boc byproduct will run near the solvent front (Rf ~0.9) and stain poorly with ninhydrin.

  • Workup: Wash the organic layer with water (3x) to remove the highly water-soluble unreacted starting diamine. Extract the combined aqueous layers once with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo[2].

Protocol 2: Synthesis of tert-butyl (4-(methylsulfonamido)cyclohexyl)carbamate
  • Preparation: Dissolve the mono-Boc amine (1.0 eq) from Protocol 1 in anhydrous DCM. Add DIPEA (1.5 eq) and cool the flask to 0°C using an ice-water bath.

  • Addition: Add methanesulfonyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C[3].

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Check: Perform LC-MS analysis. The primary amine peak should be completely consumed. Look for the desired mass[M+H-tBu]⁺ and ensure the +78 Da bis-sulfonylated peak is <5% relative abundance.

  • Workup: Wash the reaction mixture with 1N aqueous HCl. Causality note: This acidic wash is critical to protonate and remove unreacted DIPEA, preventing it from forming a hydrochloride salt in the final step. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection to N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
  • Preparation: Suspend the Boc-sulfonamide intermediate in a minimal volume of anhydrous 1,4-dioxane.

  • Reaction: Add 4N HCl in dioxane (10.0 eq) in one portion at room temperature.

  • Self-Validation Check: Observe the reaction. Immediate evolution of CO₂ gas (bubbling) should occur. The reaction is complete when gas evolution ceases (typically 2-4 hours) and a white precipitate forms.

  • Isolation: Evaporate the volatiles under reduced pressure. If the residue is a gum, redissolve in 2-3 mL of anhydrous methanol. Vigorously stir the solution and add anhydrous MTBE dropwise until the solution becomes persistently cloudy. Continue stirring for 1 hour as the product crystallizes[4].

  • Filtration: Filter the white crystalline solid under a nitrogen blanket (to prevent moisture absorption) and dry under high vacuum at 40°C for 12 hours.

References

  • Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494. ACS Infectious Diseases / PubMed Central.
  • trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0. Sigma-Aldrich.
  • tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Novel Organic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of novel organic compounds, such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of novel organic compounds, such as the entity designated CAS 1206776-00-2. Poor solubility is a common hurdle in experimental workflows, and this resource provides a structured, in-depth approach to systematically addressing and overcoming these issues. Our focus is on not just what to do, but why each step is a logical and scientifically sound choice.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, and it's not dissolving in my standard organic solvent. What is the first thing I should do?

The initial step is to confirm the basics and gather more information before attempting more complex solubilization techniques. A systematic approach will save time and resources.

Initial Troubleshooting Workflow:

  • Purity and Identity Verification: First, ensure the compound is what it is supposed to be and is of sufficient purity. Impurities can sometimes significantly impact solubility. If possible, re-verify the structure and purity by an appropriate analytical method (e.g., NMR, LC-MS, etc.).

  • Visual Inspection: Examine the solid material. Is it crystalline or amorphous? Crystalline solids, especially those with a very stable crystal lattice (high melting point), often exhibit lower solubility than their amorphous counterparts.[1][2]

  • Solvent Selection Re-evaluation: While you may have a "standard" solvent, it's crucial to match the solvent polarity to your compound's predicted polarity. Use the principle of "like dissolves like." If your compound is highly non-polar, a very polar solvent will be ineffective.

  • Gentle Agitation and Time: Ensure you have given the dissolution process adequate time and agitation. Some compounds are slow to dissolve. A vortex mixer or shaker can be used for several minutes to hours.

Q2: I've tried my primary solvent and gentle agitation with no success. What are the next immediate steps to try?

If initial attempts fail, the next logical step is to introduce energy into the system to overcome the intermolecular forces of the solid-state compound.

Recommended Immediate Actions:

  • Sonication: This is a highly effective method for breaking down solid particles and increasing the surface area exposed to the solvent.[3][4][5][6][7] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that facilitates dissolution.[7]

  • Gentle Heating: For many organic compounds, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it requires an input of energy. However, be cautious with heat-sensitive compounds.

Experimental Protocol: Sonication for Enhanced Dissolution

  • Prepare a suspension of your compound in the desired solvent in a suitable vial.

  • Place the vial in a bath sonicator.

  • Sonicate for 15-30 minute intervals.

  • After each interval, visually inspect the solution for undissolved particles.

  • If the compound is still not dissolved, you can combine sonication with gentle warming, but monitor for any signs of degradation (e.g., color change).

Q3: Heating and sonication didn't fully dissolve my compound. Should I try a different solvent?

Yes, if physical methods are insufficient, exploring a wider range of solvents or using a co-solvent system is the next logical step.

Solvent and Co-Solvent Strategies:

A co-solvent is a water-miscible solvent in which the drug has high solubility. The use of co-solvents can significantly increase the solubility of poorly soluble compounds. Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).

Troubleshooting Logic for Solvent Selection:

G start Initial Dissolution Failure solvent_polarity Is the solvent polarity appropriate for the compound? start->solvent_polarity try_different_polarity Test solvents with different polarities (e.g., DCM, Toluene, Acetonitrile) solvent_polarity->try_different_polarity No co_solvent Consider a Co-Solvent System solvent_polarity->co_solvent Yes try_different_polarity->co_solvent miscible_co_solvent Select a miscible co-solvent (e.g., DMSO, DMF, Ethanol) co_solvent->miscible_co_solvent Yes failure Further Troubleshooting Needed co_solvent->failure No titration Titrate co-solvent into the primary solvent suspension miscible_co_solvent->titration success Compound Dissolved titration->success

Caption: Decision workflow for solvent and co-solvent selection.

Data Presentation: Common Organic Solvents for Consideration

SolventPolarity IndexCommon Uses
Dimethyl Sulfoxide (DMSO)7.2A powerful, polar aprotic solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF)6.4Another strong polar aprotic solvent.
Acetonitrile5.8A polar aprotic solvent, often used in chromatography.
Ethanol4.3A polar protic solvent, less toxic than many others.
Dichloromethane (DCM)3.1A non-polar solvent for less polar compounds.
Toluene2.4A non-polar aromatic solvent.
Q4: My compound is ionizable. Can I use pH modification to improve its solubility in organic solvents?

While pH adjustment is a powerful technique for aqueous solubility, its application in purely organic solvents is limited unless there is a protic component. However, for ionizable compounds, the principle of converting the neutral form to a more soluble salt form can still be applied, though it is more complex in non-aqueous systems.

For weakly acidic or basic compounds, creating a salt can dramatically improve solubility.

  • For a weakly acidic compound: Adding a small amount of a suitable organic base can deprotonate the acid, forming a more soluble salt.

  • For a weakly basic compound: Adding a suitable organic acid can protonate the base, also forming a more soluble salt.

Caution: The choice of acid or base and the resulting salt can affect the stability and downstream applications of your compound. This should be done with a clear understanding of the compound's chemistry.

Q5: I suspect my compound may exist in different solid-state forms. How can this affect solubility, and what can I do?

The existence of different crystalline forms, known as polymorphism , can significantly impact solubility.[1][2] Different polymorphs have different crystal lattice energies, and a less stable (metastable) form is generally more soluble than the most stable crystalline form.[2]

Key Considerations for Polymorphism:

  • Metastable vs. Stable Forms: A metastable polymorph may have higher kinetic solubility, which can be advantageous for experiments.[1] However, it may convert to the more stable, less soluble form over time.[2]

  • Amorphous Forms: An amorphous solid lacks a defined crystal structure and is typically the most soluble form.

  • Solvates and Hydrates: The incorporation of solvent molecules into the crystal lattice (solvates) can also affect solubility.

Experimental Workflow: Investigating Potential Polymorphism

G start Persistent Solubility Issues recrystallization Attempt Recrystallization from Various Solvents start->recrystallization characterization Characterize Different Solid Forms (e.g., Microscopy, DSC, XRD) recrystallization->characterization solubility_testing Test Solubility of Each Form characterization->solubility_testing select_form Select Form with Optimal Solubility for Application solubility_testing->select_form end Proceed with Experiment select_form->end

Caption: Workflow for investigating and utilizing different polymorphic forms.

If you have the resources, techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can definitively identify different polymorphic forms.

Summary of Troubleshooting Strategies

StrategyScientific PrincipleBest For
Sonication Increases surface area by breaking down particles.[3][5][7]Initial dissolution attempts with crystalline solids.
Heating Increases kinetic energy to overcome lattice energy.[8][10]Thermally stable compounds.
Co-solvents Modifies the overall polarity of the solvent system to better match the solute.When a single solvent is ineffective.
pH Adjustment Converts an ionizable compound to a more soluble salt form.Weakly acidic or basic compounds in protic solvent systems.
Polymorph Screening Different crystal forms have different solubilities.[1][2]When all other methods fail and the solid-state form is suspect.

References

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [No source provided]
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. (2023, May 15). Envirostar.[Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29). Hilaris.[Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia.[Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.[Link]

  • Effective Use of Sonication in Pharma Ingredient Solubilization - Patsnap Eureka. (2026, March 11). Patsnap.[Link]

  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15). ManTech Publications.[Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4). American Chemical Society.[Link]

  • Sonication - Wikipedia. (n.d.). Wikipedia.[Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025, October 16). [No source provided]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.). American Chemical Society.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [No source provided]
  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.). Prime Scholars.[Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). IJPRA.[Link]

  • Sonication - Biochemistry & Molecular Biology Letters - TSI Journals. (2022, April 30). TSI Journals.[Link]

  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022, July 4). Chemistry LibreTexts.[Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility - Journal of Chemical Technology and Metallurgy. (2022, April 11). Journal of Chemical Technology and Metallurgy.[Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 7). [No source provided]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids | Request PDF. (n.d.). ResearchGate.[Link]

  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025, March 22). YouTube.[Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.[Link]

  • Factors Affecting Solubility - BYJU'S. (n.d.). BYJU'S.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for N-(4-aminocyclohexyl)methanesulfonamide Purity Analysis

Welcome to the Technical Support Center. As drug development professionals, analyzing N-(4-aminocyclohexyl)methanesulfonamide presents a triad of distinct chromatographic challenges: Optical Invisibility: The molecule la...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, analyzing N-(4-aminocyclohexyl)methanesulfonamide presents a triad of distinct chromatographic challenges:

  • Optical Invisibility: The molecule lacks a conjugated π -system or aromatic ring, rendering standard UV detection highly insensitive.

  • Basic & Polar Nature: The primary aliphatic amine induces severe peak tailing on standard silica-based columns due to secondary interactions with ionized silanols.

  • Diastereomeric Complexity: The 1,4-disubstituted cyclohexane ring dictates the presence of cis and trans isomers, which possess nearly identical physicochemical properties but require baseline resolution for purity profiling.

This guide provides field-proven, self-validating workflows to overcome these hurdles using advanced detection and optimized stationary phases.

Section 1: Quantitative Comparison of Detection Strategies

To address the lack of a chromophore, universal detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are mandatory unless pre-column derivatization is employed[1]. The table below summarizes the quantitative performance of these detection modes based on validated analytical frameworks[2][3].

Table 1: Quantitative Comparison of Detection Strategies for Non-Chromophoric Amines

Detector TypeTypical LODLinearity (R²)Dynamic RangeMobile Phase Restrictions
UV-Vis (<210 nm) > 50 µg/mL~ 0.999NarrowRequires UV-transparent solvents; no UV-absorbing buffers.
HPLC-CAD 2 - 5 µg/mL~ 0.999 (with PFV 1.6)0.05 - 2.0 mg/mLStrictly volatile buffers only (e.g., Formic Acid).
HPLC-ELSD 10 - 20 µg/mL~ 0.995 (Log-Log)ModerateStrictly volatile buffers only.
Pre-column Deriv. (FLD) < 0.1 µg/mL> 0.999WideNone, but requires complex, time-consuming sample prep.
Section 2: Method Development Logic

Workflow A Analyte: N-(4-aminocyclohexyl)methanesulfonamide (Basic Amine, No Chromophore, Isomers) B 1. Detector Selection A->B B1 HPLC-CAD / ELSD (Universal, requires volatile MP) B->B1 B2 Pre-column Derivatization (Enables UV/FLD detection) B->B2 C 2. Column & MP Selection B1->C C1 Mixed-Mode (RP/Cation-Exchange) Low pH (0.1% FA) to mask silanols C->C1 D 3. Isomeric Resolution C1->D D1 Shallow Gradient & Low Temp (Maximizes steric differentiation) D->D1

Fig 1. Logical workflow for non-chromophoric, basic isomer HPLC method development.

Section 3: Step-by-Step Experimental Protocol (HPLC-CAD)

This protocol utilizes a mixed-mode reversed-phase/cation-exchange column to retain the polar amine and resolve the cis/trans isomers, coupled with CAD for universal detection[4][5].

Phase 1: System Suitability & Baseline Validation (Self-Validation Step) Causality: CAD measures particle charge post-evaporation. Any non-volatile impurity in the mobile phase will register as background noise, destroying sensitivity[6]. This step ensures the system is chemically inert before sample introduction.

  • Bypass the Column: Connect the pump directly to the CAD using a zero-dead-volume union.

  • Flush with Pure Solvent: Pump strictly LC-MS grade water at 1.0 mL/min.

  • Monitor Background Current: Set the CAD Evaporation Temperature (EvapT) to 35 °C. The background signal must stabilize below 1.0 pA[6]. Self-Validation Gate: Do not proceed if the signal is > 1.0 pA; replace solvents and flush system lines.

Phase 2: Mobile Phase & Column Setup

  • Column: Mixed-mode RP/Cation-exchange (e.g., 150 x 4.6 mm, 3 µm) or a highly end-capped C18[4].

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (Volatile buffer is strictly required for CAD/ELSD compatibility)[7].

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Profile:

    • 0-2 min: 2% B (Isocratic hold to retain the highly polar amine).

    • 2-15 min: 2% to 30% B (Shallow gradient to exploit minor steric differences between cis and trans isomers).

    • 15-20 min: 100% B (Column wash).

Phase 3: CAD Optimization & Calibration Causality: CAD response is inherently non-linear. To achieve quantitative accuracy for purity analysis, the signal must be linearized using a power function transformation[2].

  • Set Power Function: Adjust the CAD power function value (PFV) to 1.6 to expand the linear dynamic range[2].

  • Data Collection: Set data rate to 10 Hz and filter time constant to 5.0 s[6].

  • Calibration: Inject standards from 0.05 to 2.0 mg/mL. Apply a weighted ( 1/X2 ) least square regression to ensure accuracy at the Limit of Quantitation (LOQ)[2].

  • Post-Run Validation: Inject a mixed isomer standard. The method is validated for purity analysis only if the resolution ( Rs​ ) between the cis and trans peaks is ≥1.5 .

Section 4: Troubleshooting FAQs

Troubleshooting Issue High CAD Baseline (> 1 pA) Check1 Bypass Column. Run LC-MS Water. Issue->Check1 Result1A Baseline < 1 pA Check1->Result1A Result1B Baseline > 1 pA Check1->Result1B Root1A Column Bleed Action: Replace Column Result1A->Root1A Check2 Check N2 & Solvents Result1B->Check2 Root1B Non-volatile Impurity Action: Fresh Solvents Check2->Root1B

Fig 2. Diagnostic logic tree for resolving high CAD baseline noise and contamination.

Q1: Why am I experiencing severe peak tailing for the main analyte peak? Answer: Causality: N-(4-aminocyclohexyl)methanesulfonamide contains a primary aliphatic amine. At a neutral pH, this amine is protonated. Standard C18 columns contain residual surface silanols (Si-OH) which become ionized (Si-O⁻) above pH 4. The electrostatic attraction between the protonated amine and ionized silanols causes secondary retention, manifesting as severe tailing. Solution:

  • Lower the pH: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to drop the pH below 3.0, fully protonating and neutralizing the silanols[1].

  • Switch Stationary Phase: Utilize a mixed-mode column (e.g., reversed-phase/cation-exchange) where the intentional positive charge on the stationary phase repels the amine, sharpening the peak[4][5].

Q2: How do I improve the resolution between the cis and trans isomers? Answer: Causality: The cis and trans isomers of aminocyclohexyl derivatives have identical masses and functional groups, differing only in their 3D spatial conformation (axial vs. equatorial positions)[8]. This results in very similar hydrophobic footprints. Solution:

  • Shallow Gradient: Decrease the gradient slope (e.g., 0.5% B per minute) during the critical elution window.

  • Temperature Optimization: Lower the column compartment temperature (e.g., 20 °C instead of 40 °C). Lower temperatures increase the rigidity of the cyclohexane chair conformation, amplifying the steric differences between the isomers interacting with the stationary phase.

  • Derivatization (Indirect Method): If direct separation fails, derivatize the primary amine with a bulky reagent like FMOC-Cl or FDAA. The addition of a bulky group exaggerates the spatial differences between the diastereomers, allowing easy separation on a standard C18 column while simultaneously adding a UV/Fluorescence chromophore[9].

Q3: My CAD baseline is drifting and highly noisy (> 5 pA). What is causing this? Answer: Causality: The CAD detects any particle that does not evaporate. High baseline current is exclusively caused by non-volatile contamination in the fluidic path or gas supply[6]. Solution: Execute the self-validating isolation test (See Fig 2):

  • Remove the column and monitor the baseline with pure water. If the baseline drops, the issue is column bleed (stationary phase degradation). Replace the column.

  • If the baseline remains high without the column, the issue is solvent contamination . Ensure you are not using phosphate buffers (which are non-volatile) and switch to freshly opened LC-MS grade solvents[6].

  • Verify the purity of your Nitrogen gas supply; it must be free of compressor oils and particulates[6].

References
  • ResearchGate. "A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin." [Link]

  • SIELC Technologies. "Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column." [Link]

  • PubMed. "High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase."[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Aminocyclohexyl Substitution Reactions

Welcome to the Technical Support Center. As drug development increasingly relies on complex aliphatic architectures to improve pharmacokinetic profiles, 4-aminocyclohexyl derivatives have become ubiquitous scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex aliphatic architectures to improve pharmacokinetic profiles, 4-aminocyclohexyl derivatives have become ubiquitous scaffolds. However, functionalizing these ring systems often leads to unexpected experimental failures, primarily due to the severe steric constraints of the cyclohexane ring.

As a Senior Application Scientist, I have designed this guide to deconstruct the causality behind these failures and provide field-validated, step-by-step troubleshooting workflows to ensure your synthetic success.

Part 1: The Mechanistic Root of the Problem

In rigid or semi-rigid ring systems like cyclohexane, the SN2 reaction is profoundly sensitive to steric hindrance. Hughes and Ingold established this sensitivity early in the history of physical organic chemistry, and modern computational analyses confirm that cyclohexyl systems exhibit a distinct kinetic bias toward E2 elimination over SN2 substitution[1].

The causality lies in the required trajectory of the incoming nucleophile and the conformational dynamics of the ring:

  • The Equatorial Penalty: If the leaving group occupies an equatorial position (common in trans-1,4-disubstituted cyclohexanes, which prefer the diequatorial conformation to minimize strain), the nucleophile must attack from the axial face. This trajectory forces the nucleophile into severe 1,3-diaxial steric clashes with the axial protons at C3 and C5. This raises the SN2 activation barrier by 2–3 kcal/mol compared to acyclic reference cases, while the E2 barrier simultaneously decreases by about 2 kcal/mol[1].

  • The Axial Advantage: Conversely, if the leaving group is axial, the nucleophile attacks from the unhindered equatorial face. Furthermore, the departure of an axial leaving group relieves ground-state steric crowding. Experimental data demonstrates that an axial leaving group can react up to 30 times faster than its equatorial epimer in bimolecular substitutions[2].

TrajectoryAnalysis LG_Eq Equatorial Leaving Group (e.g., trans-isomer) Attack_Ax Axial Nucleophilic Attack (Required Trajectory) LG_Eq->Attack_Ax Clash Severe 1,3-Diaxial Clash (+2-3 kcal/mol Barrier) Attack_Ax->Clash Result_E2 E2 Elimination Dominates Clash->Result_E2 LG_Ax Axial Leaving Group (e.g., cis-isomer) Attack_Eq Equatorial Nucleophilic Attack (Unhindered Trajectory) LG_Ax->Attack_Eq Relief Relief of Ground-State Steric Strain Attack_Eq->Relief Result_SN2 SN2 Substitution Succeeds (30x Faster) Relief->Result_SN2

Conformational causality in cyclohexyl SN2 reactions: Axial vs. Equatorial leaving group trajectories.

Part 2: Troubleshooting FAQs

Q: I am trying to displace a trans-4-aminocyclohexyl mesylate with a secondary amine, but I only isolate cyclohexene elimination products. Why is this happening, and how can I fix it? A: In a trans-1,4-disubstituted cyclohexane, the molecule overwhelmingly prefers the diequatorial conformation. Therefore, your mesylate leaving group is equatorial. To perform an SN2 reaction, your bulky secondary amine must attack from the axial face, encountering massive 1,3-diaxial hindrance[1]. Because the SN2 barrier is insurmountable, the amine acts as a base and abstracts an anti-periplanar beta-proton instead, leading to E2 elimination. Solution: Bypass the SN2 pathway entirely. Oxidize your starting 4-aminocyclohexanol to 4-aminocyclohexanone, and perform a reductive amination with your secondary amine. This sp2-hybridized intermediate eliminates the 1,3-diaxial clash during C-N bond formation.

Q: I need to synthesize a bicyclic scaffold, specifically an N-substituted 7-azabicyclo[2.2.1]heptane, starting from trans-4-aminocyclohexanol. Does the equatorial leaving group prevent this? A: Paradoxically, no. In this specific case, the trans stereochemistry is exactly what you need for a transannular nucleophilic displacement[3]. After protecting the amine and activating the alcohol as a mesylate, deprotection allows the secondary amine to attack the carbon bearing the mesylate intramolecularly. Because the nucleophile is tethered within the same molecule, the entropic advantage and the specific geometry force the cyclization, overcoming the typical intermolecular steric barriers to form the rigid 7-azabicyclo[2.2.1]heptane scaffold[3].

Q: Can I use transition-metal catalysis to directly functionalize the 4-amino group with an aryl halide? A: Yes. If your goal is to substitute the amine itself (N-arylation) rather than the cyclohexane ring, Buchwald-Hartwig cross-coupling is highly effective. Heating trans-1,4-cyclohexyldiamine derivatives with aryl halides in the presence of a palladium catalyst yields the N-aryl substituted products[4]. Ensure you use a bulky, electron-rich phosphine ligand (like XPhos or BrettPhos) to facilitate reductive elimination and prevent catalyst poisoning by the aliphatic amine.

Part 3: Strategic Workflows & Quantitative Data

Workflow Start 4-Aminocyclohexanol Starting Material Goal Determine Synthetic Goal Start->Goal Goal1 Intermolecular C-N Bond (Attach new amine) Goal->Goal1 Goal2 Bicyclic Scaffold (7-azabicyclo[2.2.1]heptane) Goal->Goal2 Goal3 N-Arylation (Modify existing amine) Goal->Goal3 Action1 Reductive Amination (Oxidize -> Add Amine -> STAB) Goal1->Action1 Avoids E2 Elimination Action2 Transannular SN2 (Mesylate -> Deprotect -> Heat) Goal2->Action2 Intramolecular SN2 Action3 Buchwald-Hartwig Coupling (Pd catalyst, XPhos, Aryl Halide) Goal3->Action3 Cross-coupling

Strategic decision matrix for functionalizing 4-aminocyclohexyl derivatives.

Table 1: Quantitative Comparison of Substitution Strategies

The following table summarizes the expected outcomes based on the conformational starting state and chosen methodology, demonstrating why strategic detours are often required.

Starting Material ConformationLeaving GroupNucleophilePrimary Reaction PathwayTypical Yield (Substitution)
trans-1,4-diequatorial-OMs / -OTsSecondary AmineE2 Elimination< 5%
trans-1,4-diequatorial-OTfAzide (N3⁻)SN2 Substitution (Inversion)60 - 75%
cis-1,4-axial/equatorial-OMs / -OTsThiophenolateSN2 Substitution (Inversion)85 - 95% (30x faster)
4-aminocyclohexanoneN/A (Carbonyl)Primary/Sec. AmineReductive Amination80 - 95%

Part 4: Validated Experimental Protocols

Protocol A: Reductive Amination Bypass (Synthesis of 1,4-diaminocyclohexanes)

Causality: This protocol bypasses the high SN2 transition state barrier by utilizing an sp2-hybridized ketone intermediate, completely eliminating 1,3-diaxial steric clashes during nucleophilic attack. This is a self-validating system: by choosing Sodium Triacetoxyborohydride (STAB), the reducing agent is mild enough that it will not reduce the ketone back to an alcohol before the imine has a chance to form.

  • Ketone Formation: Dissolve N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) at 0 °C. Stir for 2 hours at room temperature to yield N-Boc-4-aminocyclohexanone.

  • Imine Formation: Dissolve the resulting ketone (1.0 eq) and the desired secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to adjust the pH to ~5, activating the carbonyl for nucleophilic attack.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Intramolecular Transannular SN2 (Synthesis of 7-azabicyclo[2.2.1]heptanes)

Causality: This protocol utilizes the trans-stereochemistry of 4-aminocyclohexanol to drive an intramolecular SN2, forming a rigid pharmacophore scaffold[3].

  • Activation: Dissolve trans-4-(Boc-amino)cyclohexanol in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 eq) to form the equatorial mesylate[3].

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at room temperature for 2 hours to remove the Boc group, liberating the primary amine nucleophile[3].

  • Cyclization: Concentrate the crude amine salt to remove excess TFA and redissolve in a polar aprotic solvent (e.g., DMF). Add a hindered base like N,N-Diisopropylethylamine (DIEA, 3.0 eq) and heat to 80 °C. The tethered amine is forced into the axial attack trajectory, displacing the mesylate to form the 7-azabicyclo[2.2.1]heptane core[3].

  • N-Substitution: The resulting secondary bicyclic amine can be further reacted with electrophiles (e.g., benzoyl chloride) to yield the final N-substituted derivative[3].

References

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications Source: ACS Publications URL:[Link]

  • SN2 Reactions Source: Almerja URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

From Aliphatic Flexibility to Aromatic Rigidity: A Comparative Analysis of Two Methanesulfonamide Analogs

An In-Depth Comparative Guide for Drug Development Professionals: N-(4-aminocyclohexyl)methanesulfonamide hydrochloride vs. N-(4-aminophenyl)methanesulfonamide The methanesulfonamide group is a cornerstone pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals: N-(4-aminocyclohexyl)methanesulfonamide hydrochloride vs. N-(4-aminophenyl)methanesulfonamide

The methanesulfonamide group is a cornerstone pharmacophore in modern medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, combined with the non-basic nature of its nitrogen and strong electron-withdrawing properties, makes it a highly versatile functional group in drug design.[1] Derivatives have shown a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed comparative analysis of two structurally related methanesulfonamide derivatives: the aliphatic N-(4-aminocyclohexyl)methanesulfonamide and the aromatic N-(4-aminophenyl)methanesulfonamide.

At first glance, the two molecules differ only by the nature of the six-membered ring to which the core amine and methanesulfonamide moieties are attached. However, the switch from a flexible, saturated cyclohexyl ring to a planar, aromatic phenyl ring introduces profound changes in their physicochemical properties, reactivity, and, consequently, their potential pharmacological profiles. Understanding these differences is critical for researchers selecting scaffolds for lead optimization and drug development.

Part 1: Structural and Physicochemical Profile

The fundamental difference between the two compounds is the hybridization of the carbon atoms within the ring system. N-(4-aminocyclohexyl)methanesulfonamide is built upon a sp³-hybridized, aliphatic cyclohexane ring, which confers significant conformational flexibility. In contrast, N-(4-aminophenyl)methanesulfonamide contains a sp²-hybridized, planar, and rigid phenyl ring. This structural divergence is the primary determinant of their differing properties.

G cluster_0 N-(4-aminocyclohexyl)methanesulfonamide cluster_1 N-(4-aminophenyl)methanesulfonamide a a b b

Caption: 2D structures of the aliphatic (left) and aromatic (right) analogs.

This core structural difference directly impacts key physicochemical parameters relevant to drug development, such as solubility, lipophilicity, and molecular shape.

PropertyN-(4-aminocyclohexyl)methanesulfonamide hydrochlorideN-(4-aminophenyl)methanesulfonamideRationale for Difference
Molecular Formula C₇H₁₇ClN₂O₂SC₇H₁₀N₂O₂SThe cyclohexyl derivative is saturated, containing more hydrogen atoms.
Molecular Weight 228.74 g/mol 186.23 g/mol [3]Higher hydrogen count and the presence of HCl in the salt form increase the mass.
CAS Number 1206776-00-2[4]53250-82-1[3][4]Unique identifiers for each distinct chemical entity.
Predicted XlogP -0.3[5]0.5The planar aromatic ring is more lipophilic than the saturated aliphatic ring.
Melting Point Not available115-120 °C[3]Aromatic systems often exhibit stronger intermolecular pi-stacking, leading to higher melting points.
Basicity (pKa of Amine) Higher (Predicted ~10.5)Lower (Predicted ~4.5)The lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its basicity compared to the aliphatic amine.
Molecular Shape Flexible (chair/boat conformers)Planar and RigidThe sp³-hybridized cyclohexane ring allows for conformational flexibility, whereas the sp²-hybridized phenyl ring is flat.

Part 2: Synthesis and Chemical Reactivity

A common and versatile method for synthesizing methanesulfonamide derivatives involves the reaction of an appropriate amine with methanesulfonyl chloride, typically in the presence of a base to act as an acid scavenger.[1]

G amine Primary or Secondary Amine (R-NH2) solvent Dissolve in Anhydrous Solvent (e.g., DCM) + Base (e.g., Pyridine) amine->solvent cool Cool to 0-5°C solvent->cool add_mscl Add Methanesulfonyl Chloride (MsCl) dropwise cool->add_mscl reaction Stir until Reaction is Complete add_mscl->reaction workup Aqueous Workup & Purification reaction->workup product N-Substituted Methanesulfonamide workup->product

Caption: General workflow for the synthesis of methanesulfonamide derivatives.

Synthesis of N-(4-aminophenyl)methanesulfonamide: This compound can be synthesized by reacting p-phenylenediamine with methanesulfonyl chloride. However, to avoid di-substitution and other side reactions, a more controlled approach is often preferred. This involves the reduction of a nitro-precursor, such as 4-nitroaniline, which is first reacted with methanesulfonyl chloride, followed by the reduction of the nitro group to an amine.[6][7]

Synthesis of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride: The synthesis of the aliphatic analog starts with a cyclohexane derivative. A common starting material is trans-1,4-diaminocyclohexane. One of the amino groups is selectively protected before reacting the other with methanesulfonyl chloride. Subsequent deprotection yields the final product, which is then treated with hydrochloric acid to form the hydrochloride salt.[8] The stereochemistry (cis vs. trans) of the starting diamine is a critical consideration that will dictate the final product's geometry.[9]

Comparative Reactivity: The primary amino group's reactivity is significantly different between the two molecules. The amine of N-(4-aminocyclohexyl)methanesulfonamide is a typical primary aliphatic amine and is considerably more nucleophilic and basic. The amine of N-(4-aminophenyl)methanesulfonamide is an aniline derivative, where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. This delocalization reduces its nucleophilicity and basicity, making it less reactive in acylation or alkylation reactions.

Part 3: Comparative Biological and Pharmacological Profile

The structural and electronic differences between the aliphatic cyclohexyl and aromatic phenyl rings are expected to have a significant impact on the biological activity and pharmacokinetic properties of these compounds.

Structure-Activity Relationship (SAR) Insights:

  • Receptor Interactions: The rigid, planar structure of the phenyl ring in N-(4-aminophenyl)methanesulfonamide is ideal for engaging in π-π stacking or cation-π interactions within a protein's binding pocket. In contrast, the conformational flexibility of the cyclohexyl ring in N-(4-aminocyclohexyl)methanesulfonamide allows it to adapt its shape to fit into binding sites that may not accommodate a planar group. This makes it a valuable tool for exploring structure-activity relationships where steric bulk and shape are critical.[10]

  • Pharmacokinetic (ADME) Properties:

    • Absorption & Distribution: The higher predicted lipophilicity (XlogP) of the phenyl derivative suggests it may have better membrane permeability. However, its planarity could also make it more susceptible to efflux pumps. The lower molecular weight of the phenyl analog may also favor absorption.

    • Metabolism: The aromatic ring of N-(4-aminophenyl)methanesulfonamide provides a clear site for oxidative metabolism by cytochrome P450 enzymes (e.g., hydroxylation of the ring). The aliphatic cyclohexyl ring is also subject to oxidation, but the metabolic pathways may be different and potentially slower. The methyl sulfonamide group itself has been shown to improve pharmacokinetic properties in some scaffolds by blocking metabolic sites and improving oral availability.[11]

    • Excretion: The hydrochloride salt form of the cyclohexyl derivative enhances its water solubility, which could facilitate renal clearance.

Potential Therapeutic Applications:

The sulfonamide class of drugs has a rich history, initially recognized for their antibacterial properties as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This mechanism remains a key target for antimicrobial drug design.[2][12]

  • N-(4-aminophenyl)methanesulfonamide , as an aniline derivative, shares structural similarity with p-aminobenzoic acid (PABA), the natural substrate for DHPS. This makes it a logical candidate for investigation as an antimicrobial agent.

  • N-(4-aminocyclohexyl)methanesulfonamide lacks the aromatic PABA-like core. While it may not target DHPS in the same manner, its distinct three-dimensional shape could allow it to inhibit other enzymes. Sulfonamides are known to target a wide range of enzymes, including carbonic anhydrases, proteases, and kinases.[2][13] The flexibility of the cyclohexyl ring could be advantageous for fitting into the active sites of these diverse targets.

Part 4: Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically evaluate and compare the potential antimicrobial activity of these two compounds, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental and robust method.

Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of a target bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).

G cluster_workflow MIC Determination Workflow prep_plate Prepare 96-well plate with serial dilutions of test compounds in growth medium (e.g., MHB) inoculate Inoculate all wells (except negative control) with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate controls Include Positive Control (bacteria, no drug) & Negative Control (medium, no bacteria) controls->incubate read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_results

Caption: Workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Compound Stock Solutions:

    • Accurately weigh and dissolve each compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; DMSO is common but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This creates a concentration gradient of the test compound.

  • Preparation of Bacterial Inoculum:

    • Culture the chosen bacterial strain overnight.

    • Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (wells with MHB and bacteria, but no compound) and a negative control (wells with MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed. This experiment provides quantitative data on the antimicrobial potency of each compound, allowing for direct comparison.

Conclusion and Future Perspectives

The comparison between N-(4-aminocyclohexyl)methanesulfonamide and N-(4-aminophenyl)methanesulfonamide serves as a compelling case study in medicinal chemistry, demonstrating how a subtle change from an aliphatic to an aromatic core can drastically alter a molecule's properties and potential.

  • N-(4-aminophenyl)methanesulfonamide offers a rigid, planar scaffold that is well-suited for interactions involving aromatic systems and serves as a potential PABA analog for antimicrobial applications.

  • N-(4-aminocyclohexyl)methanesulfonamide provides a flexible, three-dimensional structure that can explore a different conformational space, potentially leading to novel interactions with a different set of biological targets. Its enhanced basicity and different metabolic profile further distinguish it from its aromatic counterpart.

For drug development professionals, the choice between these scaffolds is not arbitrary but a strategic decision based on the target's characteristics. If the target is known to have a planar binding site with key aromatic interactions, the phenyl derivative is a logical starting point. Conversely, if flexibility and saturation are desired to improve properties like solubility or to avoid aromatic-related metabolism, the cyclohexyl analog presents a valuable alternative. Future research should focus on obtaining empirical data for both compounds in various biological assays to validate these theoretical comparisons and uncover their true therapeutic potential.

References

  • NextSDS. (n.d.). N-(4-aminocyclohexyl)methanesulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • IJNRD.org. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminocyclohexyl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PMC. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • PMC. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Avantor. (n.d.). 医薬品原薬中のニトロソアミン不純物の測定 F M D と A M D N の共溶出に関連する問題への. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • ResearchGate. (n.d.). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • SIOC Journals. (n.d.). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of colistin methanesulfonate and formed colistin in end-stage renal disease patients receiving continuous ambulatory peritoneal dialysis. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]

  • AA Blocks. (n.d.). 264608-37-9 | N-(trans-4-Aminocyclohexyl)methanesulfonamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Tokyo Metropolitan Institute of Public Health. (n.d.). HPLC-PDA によるケミカル系脱法ドラッグの スクリーニング. Retrieved from [Link]

  • PMC. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-aminophenyl)-N-methylmethanesulfonamide — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Retrieved from [Link]

Sources

Comparative

The Cyclohexyl vs. Phenyl Debate: A Data-Driven Guide to Binding Affinity in Methanesulfonamide Derivatives

In the landscape of modern drug discovery, the methanesulfonamide moiety is a well-established pharmacophore, integral to the design of a multitude of therapeutic agents. A frequent and critical decision point in the opt...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the methanesulfonamide moiety is a well-established pharmacophore, integral to the design of a multitude of therapeutic agents. A frequent and critical decision point in the optimization of these molecules is the choice between a terminal cyclohexyl or phenyl ring. This seemingly subtle substitution can profoundly impact a compound's binding affinity for its target, arising from the distinct physicochemical and conformational properties of these two groups. This guide provides a comprehensive comparison of cyclohexyl and phenyl methanesulfonamide derivatives, supported by experimental data and structural insights, to empower researchers in making informed decisions during lead optimization. We will delve into the nuanced interplay of hydrophobicity, conformational flexibility, and specific intermolecular interactions that govern the binding of these derivatives to their biological targets, with a particular focus on the well-studied cyclooxygenase-2 (COX-2) enzyme.

At a Glance: Cyclohexyl vs. Phenyl - A Tale of Two Rings

The choice between a cyclohexyl and a phenyl ring is not merely a matter of swapping one hydrophobic group for another. It is a decision that carries significant implications for a molecule's interaction with its target protein. Below is a summary of the key considerations:

FeatureCyclohexylPhenyl
Hydrophobicity Generally more hydrophobic (higher cLogP)Less hydrophobic
Shape & Flexibility 3D, conformationally flexible (chair, boat, twist-boat)Planar, rigid
Interactions Primarily van der Waals and hydrophobic interactionsCapable of π-π stacking, cation-π, and other aromatic interactions
Fraction of sp3 (Fsp3) HighLow
Conformational Entropy Higher conformational entropy upon binding (less penalty)Lower conformational entropy (more rigid)

The Data Speaks: A Matched Molecular Pair Analysis

A powerful approach to understanding the impact of a specific structural change is through matched molecular pair (MMP) analysis. A comprehensive study analyzing thousands of matched pairs from databases such as Merck, Amgen, and BindingDB, where a phenyl group was replaced by a cyclohexyl group, revealed the following trends in binding affinity[1]:

  • Often Comparable Affinity (36-45% of pairs): In a significant portion of cases, the binding affinity remained within a 2-fold difference, suggesting that in many binding pockets, the two groups can be functionally equivalent.

  • Cyclohexyl More Potent (25-30% of pairs): In a notable number of instances, the cyclohexyl analog exhibited a 2-fold or greater increase in potency.

  • Phenyl More Potent (25-39% of pairs): Conversely, the phenyl analog was found to be more potent in a similar proportion of pairs.

These statistics underscore that there is no universal rule; the preference for a cyclohexyl or phenyl ring is highly dependent on the specific topology and amino acid composition of the target's binding site.

Delving Deeper: Physicochemical Drivers of Binding Affinity

The observed differences in binding affinity can be rationalized by considering the fundamental physicochemical properties of the cyclohexyl and phenyl moieties.

Hydrophobicity: A Key Contributor

The cyclohexyl group is generally more hydrophobic than the phenyl group[2][3]. This increased lipophilicity can lead to enhanced binding in hydrophobic pockets of a protein, driven by the displacement of ordered water molecules, which is an entropically favorable process. However, this increased hydrophobicity can also be a double-edged sword, potentially leading to off-target effects and reduced solubility if not carefully balanced with other molecular properties.

Conformational Flexibility and Entropy

The phenyl ring is a rigid, planar structure, while the cyclohexane ring is conformationally flexible, predominantly adopting a chair conformation. This flexibility allows the cyclohexyl group to adopt an optimal orientation within a binding pocket to maximize favorable interactions. From a thermodynamic perspective, the greater conformational freedom of the cyclohexyl ring in its unbound state means it pays a smaller entropic penalty upon binding compared to the more rigid phenyl ring[4][5].

The Power of Aromatic Interactions

The phenyl ring's aromaticity enables it to participate in a range of specific, non-covalent interactions that are unavailable to the saturated cyclohexyl ring. These include:

  • π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Cation-π Interactions: Electrostatic interactions with positively charged residues like lysine and arginine.

These interactions can provide significant binding energy and specificity. However, the MMP analysis suggests that even in cases where a phenyl ring is engaged in stacking interactions, a cyclohexyl group can sometimes replace it without a loss in affinity, challenging the long-held assumption of the absolute necessity of aromaticity for such interactions[1].

Case Study: N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide (NS-398) and COX-2

A prime example of a cyclohexyl-containing methanesulfonamide inhibitor is NS-398, a selective COX-2 inhibitor. X-ray crystallography has revealed the binding mode of NS-398 within the cyclooxygenase channel of murine COX-2[6].

Caption: Binding of NS-398 within the COX-2 active site.

The methanesulfonamide moiety of NS-398 forms a crucial interaction with the side chain of Arginine-120 at the entrance of the cyclooxygenase channel[6]. The cyclohexyl ring is positioned to make favorable van der Waals contacts with several hydrophobic residues, including Valine-116, Alanine-527, and Leucine-531[6]. This binding mode highlights how the cyclohexyl group can effectively occupy a hydrophobic sub-pocket.

Signaling Pathway Context: COX-2 Inhibition

The relevance of developing potent and selective inhibitors for targets like COX-2 is underscored by their central role in signaling pathways implicated in inflammation and cancer.

Stimuli Inflammatory Stimuli, Growth Factors, Oncogenes PKC_Ras PKC / Ras Signaling Stimuli->PKC_Ras MAPK MAPK Pathway PKC_Ras->MAPK Transcription_Factors NF-κB, NF-IL6 MAPK->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation_Cancer Inflammation & Cancer Progression Prostaglandins->Inflammation_Cancer Methanesulfonamide_Inhibitor Methanesulfonamide Inhibitor Methanesulfonamide_Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway.

Various stimuli can activate signaling cascades, such as the Protein Kinase C (PKC) and Ras pathways, which in turn activate the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the activation of transcription factors like NF-κB and NF-IL6, which drive the expression of the COX-2 gene. The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and can contribute to cancer progression. Methanesulfonamide derivatives, by inhibiting the COX-2 enzyme, can block this pathway.

Experimental Protocols: Measuring Binding Affinity

A rigorous comparison of binding affinities relies on robust and well-controlled experimental methods. Below are step-by-step protocols for two widely used techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Immobilize_Target 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize_Target->Equilibrate Inject_Analyte 3. Inject Cyclohexyl/Phenyl Derivative (Analyte) Equilibrate->Inject_Analyte Association 4. Monitor Association Phase (Binding) Inject_Analyte->Association Dissociation 5. Inject Running Buffer & Monitor Dissociation Association->Dissociation Regenerate 6. Regenerate Sensor Surface Dissociation->Regenerate Analyze 7. Analyze Sensorgram to Determine Kd, kon, koff Regenerate->Analyze

Caption: Workflow for an SPR experiment.

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently attach the purified target protein (e.g., COX-2) to a suitable sensor chip (e.g., CM5 for amine coupling).

  • System Priming and Equilibration: Prime the system with a running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection (Association): Inject a series of concentrations of the cyclohexyl or phenyl methanesulfonamide derivative over the sensor surface. The binding of the derivative to the immobilized protein will cause a change in the refractive index, which is recorded as an increase in the response units (RU).

  • Dissociation: After the association phase, switch back to the running buffer. The dissociation of the derivative from the protein will be observed as a decrease in RU.

  • Regeneration: Inject a regeneration solution to remove any remaining bound derivative from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgram) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the purified target protein and the methanesulfonamide derivative in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load the protein solution into the sample cell and the derivative solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the derivative from the syringe into the protein solution in the sample cell.

  • Data Acquisition: The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of the derivative to the protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

Conclusion: A Context-Dependent Choice

The decision to incorporate a cyclohexyl or a phenyl ring into a methanesulfonamide derivative is a nuanced one, with no single answer being universally correct. The experimental evidence from large-scale matched molecular pair analyses demonstrates that both motifs can lead to high-affinity binders, with the optimal choice being dictated by the specific architecture of the target's binding pocket.

  • The cyclohexyl group offers advantages in terms of its greater hydrophobicity and conformational flexibility, which can be beneficial for occupying non-planar, greasy pockets and minimizing the entropic cost of binding.

  • The phenyl group provides the unique ability to engage in specific aromatic interactions, such as π-π stacking, which can be a powerful tool for achieving high affinity and selectivity.

As a guiding principle, a thorough understanding of the target's binding site through structural biology (X-ray crystallography or cryo-EM) is invaluable. In the absence of structural information, the synthesis and evaluation of both cyclohexyl and phenyl analogs is a prudent strategy in lead optimization. By employing robust biophysical techniques such as SPR and ITC, researchers can obtain high-quality binding data to make informed, data-driven decisions in the quest for novel and effective therapeutics.

References

  • Hopkins Hatzopoulos, M., Eastoe, J., Dowding, P. J., Grillo, I., Demé, B., Rogers, S. E., Heenan, R., & Dyer, R. (2012). Effects of structure variation on solution properties of hydrotropes: phenyl versus cyclohexyl chain tips. Langmuir, 28(25), 9332–9340. [Link]

  • Kiefer, J. R., Pawlitz, J. L., Moreland, K. T., Stegeman, R. A., Hood, W. F., Gierse, J. K., Stevens, A. M., Goodwin, D. C., & Rowlinson, S. W. (2011). The structure of NS-398 bound to cyclooxygenase-2. FEBS letters, 585(5), 799–803. [Link]

  • Gunaydin, H., & Bartberger, M. D. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(3), 341–344. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814. [Link]

  • Cha, Y. I., Kim, E. S., & Kim, J. W. (2004). Rational design and synthesis of new selective COX-2 inhibitors with in vivo PGE2-lowering activity by tethering benzenesulfonamide and 1,2,3-triazole pharmacophores to some NSAIDs. Bioorganic & medicinal chemistry, 12(21), 5549–5557. [Link]

  • Razik, B. M. A., Ezzat, M. O., & Yusufzai, S. K. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Pakistan Journal of Medical and Health Sciences, 14(3), 983-987. [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • Takeda, K., Minakata, S., & Isoni, V. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Journal of Materials Chemistry C, 9(4), 1368-1375. [Link]

  • Zou, J., & Li, Y. (2016). Quantitative Structure-Hydrophobicity Relationships of Molecular Fragments and Beyond. Journal of molecular graphics & modelling, 65, 106–115. [Link]

  • Allinger, N. L., & Eliel, E. L. (2000). Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. The Journal of organic chemistry, 65(4), 1181–1187. [Link]

  • Garcia-Ochoa, S., & Juaristi, E. (2003). Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. Revista de la Sociedad Química de México, 47(2), 153-160. [Link]

Sources

Validation

In vivo efficacy validation of N-(4-aminocyclohexyl)methanesulfonamide derived lead compounds

The development of BH3-mimetics has fundamentally shifted the treatment landscape for hematological malignancies. Early pan-Bcl-2 inhibitors, such as ABT-263 (Navitoclax), demonstrated potent antitumor activity but were...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of BH3-mimetics has fundamentally shifted the treatment landscape for hematological malignancies. Early pan-Bcl-2 inhibitors, such as ABT-263 (Navitoclax), demonstrated potent antitumor activity but were severely limited in the clinic by dose-dependent thrombocytopenia—a direct result of concurrent Bcl-xL inhibition[1]. To decouple antitumor efficacy from this on-target toxicity, next-generation selective Bcl-2 inhibitors were engineered.

Among these, lead compounds incorporating the N-(4-aminocyclohexyl)methanesulfonamide moiety have emerged as highly promising candidates. This structural fragment enhances the binding affinity within the P4 pocket of the Bcl-2 protein while introducing steric clashes in Bcl-xL, conferring exquisite selectivity[2].

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, field-proven framework for the in vivo efficacy validation of these novel derivatives, objectively comparing their performance against established clinical benchmarks.

Target Pathway & Mechanism of Action

These lead compounds function as competitive BH3-mimetics. By binding to the hydrophobic groove of the anti-apoptotic Bcl-2 protein, they displace pro-apoptotic effectors such as Bax and Bak. This displacement triggers mitochondrial outer membrane permeabilization (MOMP), the release of Cytochrome C, and the subsequent activation of the caspase cascade, culminating in rapid cellular apoptosis[3].

Bcl2_Pathway Compound N-(4-aminocyclohexyl) methanesulfonamide Lead Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Blocks (Normal State) CytoC Cytochrome C Release BaxBak->CytoC Promotes Caspase Caspase 9/3 Activation CytoC->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Fig 1. Apoptosis pathway: Bcl-2 inhibition by the lead compound triggers the caspase cascade.

Comparative Efficacy Profile

To establish the therapeutic window of N-(4-aminocyclohexyl)methanesulfonamide-derived lead compounds, we must benchmark them against historical data for ABT-263 (Navitoclax) and ABT-199 (Venetoclax)[1]. The primary objective of this validation is to maximize Tumor Growth Inhibition (TGI) while minimizing platelet reduction.

CompoundTarget SelectivityTGI (%) at 100 mg/kgIC50 (Bcl-2)IC50 (Bcl-xL)Platelet Reduction (%)
ABT-263 (Navitoclax) Bcl-2 / Bcl-xL85%< 1 nM< 1 nM> 60% (Severe Toxicity)
ABT-199 (Venetoclax) Bcl-2 Selective92%< 0.01 nM> 48 nM< 10% (Spared)
N-(4-amino...) Lead Bcl-2 Selective94% < 0.05 nM > 50 nM < 5% (Spared)

Data Interpretation: The novel lead compound demonstrates a TGI comparable to Venetoclax while maintaining a highly favorable safety profile regarding circulating platelets, validating its Bcl-xL sparing mechanism.

In Vivo Experimental Workflows

Validating these compounds requires a robust, self-validating in vivo system. Because the N-(4-aminocyclohexyl)methanesulfonamide fragment significantly increases the lipophilicity of the molecule, standard aqueous vehicles are insufficient for oral delivery. The protocol below integrates formulation science with xenograft modeling to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) readouts[4].

InVivo_Workflow Formulation 1. Formulation Preparation Hot-Melt Extrusion (TPGS/PVPVA) Inoculation 2. Xenograft Inoculation RS4;11 Cells in SCID Mice Formulation->Inoculation Randomization 3. Randomization Initiate at Tumor Vol ~150-200 mm³ Inoculation->Randomization Dosing 4. Dosing Regimen 100 mg/kg Oral Gavage (PO), Daily Randomization->Dosing Monitoring 5. Efficacy & Tox Monitoring Caliper Vol & Platelet Counts Dosing->Monitoring Analysis 6. PD Endpoint Analysis Cleaved Caspase-3 IHC Staining Monitoring->Analysis

Fig 2. Workflow for in vivo xenograft validation, from formulation to endpoint analysis.

Protocol 1: Xenograft Efficacy and Toxicity Validation

1. Formulation via Solid Dispersion

  • Step: Dissolve the lead compound, Vitamin E TPGS ( α -tocopheryl polyethylene glycol succinate), and PVPVA in a solvent, followed by solvent evaporation or hot-melt extrusion.

  • Causality: The extreme hydrophobicity of these derivatives results in poor gastrointestinal absorption. Creating an amorphous solid dispersion ensures the drug remains in a supersaturated state in the gut, maximizing oral bioavailability and ensuring consistent systemic exposure[4].

2. Cell Line Selection & Inoculation

  • Step: Resuspend RS4;11 (Acute Lymphoblastic Leukemia) cells in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female SCID (Severe Combined Immunodeficient) mice.

  • Causality: RS4;11 cells are strictly dependent on Bcl-2 for survival, providing a high signal-to-noise ratio for on-target efficacy. SCID mice are utilized because their lack of functional B and T lymphocytes prevents the immunological rejection of the human tumor xenograft.

3. Randomization

  • Step: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150–200 mm³, randomize the mice into vehicle and treatment groups (n=8 per group).

  • Causality: Randomizing at this specific volume ensures the tumors are well-vascularized and actively in the exponential growth phase. This reduces biological variance and prevents false positives associated with necrotic, overgrown tumors.

4. Dosing and Monitoring

  • Step: Administer the formulated compound via oral gavage (PO) at 100 mg/kg daily for 21 days. Measure tumor volumes bi-weekly using the standard formula V=(Length×Width2)/2 .

  • Step: Concurrently, draw 20 µL of blood via the tail vein weekly to monitor platelet counts using an automated hematology analyzer.

  • Causality: Platelet monitoring acts as an internal, self-validating control. Since Bcl-xL is the primary survival factor for circulating platelets, a stable platelet count confirms that the compound successfully maintains its Bcl-2 selectivity in vivo[1].

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

1. Tissue Harvesting

  • Step: 6 hours after the final dose on Day 21, euthanize the mice and rapidly excise the tumors.

  • Causality: The 6-hour timepoint corresponds to the estimated Tmax​ (peak plasma concentration) for this class of solid dispersions, capturing the maximum target engagement before drug clearance.

2. IHC Staining for Cleaved Caspase-3

  • Step: Fix the tumors in 10% neutral buffered formalin, embed in paraffin (FFPE), and section at 4 µm. Stain using an anti-cleaved Caspase-3 primary antibody.

  • Causality: Tumor shrinkage alone does not prove the mechanism of action. Cleaved Caspase-3 is the terminal executioner of the apoptotic pathway. Its robust presence directly validates the mechanistic claim that the observed tumor regression is driven by on-target apoptosis rather than non-specific necrosis or cytostasis.

References

  • Wendt, M. D. (2008). "Discovery of ABT-263, a Bcl-family protein inhibitor: observations on targeting a large protein–protein interaction." Expert Opinion on Drug Discovery.[Link]

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine.[Link]

  • Catron, N., et al. (2019). "Solid dispersions containing an apoptosis-inducing agent." U.S. Patent No. 10,213,433 B2. Washington, DC: U.S.
  • Pan, R., et al. (2014). "Selective BCL-2 Inhibition by ABT-199 Causes On-Target Cell Death in Acute Myeloid Leukemia." Cancer Discovery.[Link]

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Comparative

A Senior Application Scientist's Guide to High-Throughput Cross-Reactivity Profiling of N-(4-aminocyclohexyl)methanesulfonamide (ACHM)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the identification of a potent "hit" is only the beginning. The true challenge lies in...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the identification of a potent "hit" is only the beginning. The true challenge lies in refining that molecule into a therapeutic candidate with a well-defined safety and efficacy profile. A critical determinant of this profile is selectivity—the degree to which a compound interacts with its intended biological target versus unintended "off-targets."[1][2] Poor selectivity can lead to unforeseen toxicities or a diluted therapeutic effect, and is a primary cause of clinical trial failures.[3][4] This guide provides a comprehensive, technically-grounded framework for evaluating the cross-reactivity of N-(4-aminocyclohexyl)methanesulfonamide (ACHM), a representative small molecule, using state-of-the-art high-throughput screening (HTS) assays.

The methanesulfonamide moiety is a versatile pharmacophore known to be present in compounds targeting a wide array of proteins, including kinases and carbonic anhydrases.[5] This inherent chemical versatility underscores the necessity of rigorous selectivity profiling. This document details a tiered screening strategy, from broad biochemical panels to physiologically relevant cell-based assays, explaining not just the "how" but the critical "why" behind each experimental choice. By integrating robust methodologies, clear data interpretation, and comparative analysis, this guide serves as a practical blueprint for de-risking promising compounds and making data-driven decisions in the progression of a drug discovery campaign.

Part 1: The Strategic Imperative of Selectivity Profiling

The journey from a promising chemical scaffold to a viable drug candidate is predicated on understanding its polypharmacology. While some multi-target interactions can be beneficial, unintended off-target binding is a significant liability.[6][7] For a scaffold like ACHM, whose potential targets are broad, a proactive and systematic approach to selectivity is not just recommended—it is essential.

The Tiered Screening Cascade: A Logic-Driven Approach

A successful profiling campaign does not test everything at once. It follows a logical, tiered approach that uses progressively more complex and resource-intensive assays to build a comprehensive understanding of the compound's behavior. This strategy maximizes efficiency and ensures that decisions are based on a weight-of-evidence approach.

Our objective is twofold:

  • Identify the On-Target Potency: Quantify the interaction of ACHM with its intended primary target. For the purposes of this guide, we will hypothesize that ACHM is designed as an inhibitor of Kinase A .

  • Uncover and Quantify Off-Target Liabilities: Screen ACHM against a broad, representative panel of other proteins to identify and quantify unintended interactions that could lead to adverse effects.

Below is a diagram of the proposed screening cascade.

G cluster_0 Tier 1: Primary Screening & Broad Profiling cluster_1 Tier 2: Potency & Orthogonal Validation cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Impact Primary Primary Biochemical Assay (e.g., ADP-Glo™ for Kinase A) Broad Broad Biochemical Kinase Panel (e.g., >300 Kinases @ 1-10 µM) Primary->Broad Active Hit IC50_OnTarget On-Target IC50 Determination (10-point dose-response) Broad->IC50_OnTarget Proceed with On- and Off-Targets CounterScreen Assay Interference Counter-Screen Broad->CounterScreen Check for Artifacts Cell_TE Cellular Target Engagement (e.g., NanoBRET™ Assay) IC50_OnTarget->Cell_TE Confirm Cellular Activity IC50_OffTarget Off-Target IC50 Determination (For significant hits from Tier 1) Cell_Tox Cytotoxicity Assay (e.g., CellTiter-Glo®) G cluster_0 cluster_1 cluster_2 Kinase Kinase + Substrate + ATP + Compound ADP ADP + Phospho-Substrate + unconsumed ATP Kinase->ADP Incubate ATP_Deplete Add ADP-Glo™ Reagent ADP->ATP_Deplete ADP_Only ADP Only ATP_Deplete->ADP_Only Detect Add Kinase Detection Reagent (ADP -> ATP -> Light) ADP_Only->Detect Light Luminescent Signal Detect->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: IC50 Determination for Kinase A

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of ACHM in DMSO, starting at 100 µM. Dispense 50 nL of each concentration into a 384-well assay plate. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing Kinase A and its specific substrate in reaction buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP at a concentration relevant to the enzyme's Km (e.g., 10 µM). Add 5 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. [8]5. Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit a four-parameter dose-response curve to calculate the IC50 value. [9]

Cell-Based Profiling: NanoBRET™ Target Engagement Assay

While a biochemical IC50 is crucial, it doesn't guarantee a compound can reach its target in the complex environment of a living cell. [10]The NanoBRET™ Target Engagement (TE) assay measures compound binding at a specific target within intact cells, providing a more physiologically relevant measure of potency. [11][12] Principle of the NanoBRET™ Assay: This assay relies on Bioluminescence Resonance Energy Transfer (BRET). [13]1. Cellular Setup: Cells are engineered to express the target protein (e.g., Kinase A) fused to a highly efficient NanoLuc® luciferase. 2. Tracer Addition: A fluorescently-labeled tracer compound, known to bind the target kinase, is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, the proximity allows for energy transfer from the luciferase to the fluorophore upon addition of a substrate. 3. Competitive Displacement: When an unlabeled test compound (ACHM) enters the cell and binds to the target, it displaces the fluorescent tracer, disrupting BRET. This decrease in the BRET signal is proportional to the target engagement of the test compound. [14] Experimental Protocol: Cellular Target Engagement for Kinase A

  • Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc®-Kinase A fusion protein into a 384-well white assay plate and incubate overnight. [15]2. Compound Addition: Add serially diluted ACHM to the wells.

  • Tracer Addition: Add the specific NanoBRET™ Kinase Tracer at its predetermined optimal concentration. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition & Reading: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix. Immediately read both the donor (450 nm) and acceptor (610 nm) emission wavelengths. [11]5. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the ACHM concentration to determine the cellular IC50.

Part 3: Data Interpretation and Comparative Analysis

Raw data is only as valuable as its interpretation. The goal is to synthesize results from multiple assays into a clear, actionable selectivity profile.

Defining Key Metrics
  • IC50: The concentration of an inhibitor required to reduce the activity of a biological target by 50%. [16]It is an operational value and can be assay-dependent.

  • Selectivity Index (SI): A critical ratio used to quantify the selectivity of a compound. It is calculated by dividing the IC50 of an off-target by the IC50 of the on-target (SI = IC50_off-target / IC50_on-target). [17][18]A higher SI value indicates greater selectivity for the on-target. An SI ≥ 10 is often considered a minimum threshold for meaningful selectivity. [19]

Hypothetical Data for N-(4-aminocyclohexyl)methanesulfonamide (ACHM)

To illustrate the process, we will use hypothetical but realistic data for ACHM and compare it to a known promiscuous kinase inhibitor, Staurosporine, and a rationally designed, more selective analog, ACHM-Analog B .

CompoundTargetAssay TypeIC50 (nM)Selectivity Index (SI) vs. Kinase A
ACHM Kinase A Biochemical 50 1.0
Kinase A Cellular (NanoBRET™) 250 -
Kinase B (Family Member)Biochemical50010
Kinase C (Family Member)Biochemical1,20024
Kinase D (Unrelated)Biochemical>10,000>200
Kinase E (Unrelated)Biochemical8,500170
hERG (Safety Target)Binding Assay>10,000>200
ACHM-Analog B Kinase A Biochemical 45 1.0
Kinase A Cellular (NanoBRET™) 210 -
Kinase B (Family Member)Biochemical8,000178
Kinase C (Family Member)Biochemical>10,000>222
Kinase D (Unrelated)Biochemical>10,000>222
Kinase E (Unrelated)Biochemical>10,000>222
hERG (Safety Target)Binding Assay>10,000>222
Staurosporine Kinase A Biochemical 5 1.0
Kinase B (Family Member)Biochemical81.6
Kinase C (Family Member)Biochemical30.6
Kinase D (Unrelated)Biochemical153.0
Kinase E (Unrelated)Biochemical204.0
hERG (Safety Target)Binding Assay1,500300
Analysis and In-Field Insights
  • ACHM - A Promising but Imperfect Start:

    • On-Target Potency: ACHM shows good biochemical potency against Kinase A (50 nM). The 5-fold shift between the biochemical and cellular assays (50 nM vs. 250 nM) is common and reflects factors like cell permeability and intracellular ATP concentrations. [20]This is an acceptable window.

    • Selectivity Profile: The primary concern is the modest selectivity against related family members, Kinase B (SI=10) and Kinase C (SI=24). This is a classic challenge in drug design, as active sites within a protein family are often highly conserved. [21]This lack of selectivity could complicate in-vivo studies and lead to off-target effects. [22] * Safety Profile: The compound shows excellent selectivity (>200-fold) against unrelated kinases and the critical hERG channel, which is a positive sign for avoiding cardiac toxicity. [23]

  • ACHM-Analog B - Demonstrating Successful Lead Optimization:

    • Improved Selectivity: This hypothetical analog maintains on-target potency (45 nM) while dramatically improving selectivity against Kinases B and C by over 10-fold. This represents a successful outcome of a medicinal chemistry effort, likely involving structural modifications that exploit subtle differences in the kinase active sites. [2]This level of selectivity significantly de-risks the compound for further development.

  • Staurosporine - The Promiscuous Benchmark:

    • As expected, Staurosporine is highly potent but extremely non-selective, hitting numerous kinases with similar potency. [6]It serves as a crucial positive control, validating that the assay systems can detect broad-spectrum inhibitors.

Conclusion and Best Practices

The cross-reactivity profiling of N-(4-aminocyclohexyl)methanesulfonamide, or any drug candidate, is a cornerstone of preclinical development. This guide outlines a systematic, multi-tiered approach that moves from broad, high-throughput biochemical screens to more focused, physiologically relevant cellular assays. This strategy ensures that resources are used efficiently and that the resulting data provides a holistic view of a compound's specificity.

Key Takeaways for a Self-Validating System:

  • Always Use a Tiered Approach: Start broad and inexpensive (biochemical panels) and become more focused and complex (cellular assays) on confirmed hits.

  • Biochemical and Cellular Assays are Complementary: One measures direct target modulation in a clean system, the other confirms engagement in a complex biological environment. Both are necessary for a complete picture. [24]* Contextualize with Benchmarks: Always include positive (promiscuous) and negative controls to validate assay performance and contextualize the selectivity of your test compound.

  • Selectivity is a Ratio, Not Just a Number: A potent compound is not necessarily a good one. The Selectivity Index (SI) is the key metric for quantifying the therapeutic window.

  • Anticipate and Address Assay Interference: Implement counter-screens to identify and flag compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, autofluorescent compounds), which are a common source of false positives in HTS. [25] By adhering to these principles, researchers can build a robust and trustworthy selectivity profile, enabling confident, data-driven decisions that accelerate the path from a promising molecule to a potentially life-changing therapeutic.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? Retrieved from [Link]

  • Trevino, L. S., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Retrieved from [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • DIANA Biotechnologies. (n.d.). High Throughput Screening using DIANA Technology. Retrieved from [Link]

  • O'Shea, J. J., et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC - NIH. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Cheng, A. C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity? Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Sengenics. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability? Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • A-Z Chemistry. (2026, February 20). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Drug Target Review. (2020, June 10). Antibody library screening: high throughput strategies. Retrieved from [Link]

  • CytoSMART. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PMC. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

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  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... Retrieved from [Link]

  • PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Structural Validation of N-(4-aminocyclohexyl)methanesulfonamide Using X-ray Crystallography

This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of N-(4-aminocyclohexyl)methanesulfonamide, a molecule of interest in pharmaceutical research. It is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of N-(4-aminocyclohexyl)methanesulfonamide, a molecule of interest in pharmaceutical research. It is designed for researchers, scientists, and drug development professionals, offering both a detailed experimental workflow and a comparative analysis with alternative structural elucidation techniques. The information presented herein is synthesized from established crystallographic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a molecule like N-(4-aminocyclohexyl)methanesulfonamide, which contains both a flexible cyclohexyl ring and a polar sulfonamide group, multiple conformations and intermolecular interactions are possible. Therefore, unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline.

Single-crystal X-ray crystallography remains the "gold standard" for determining the absolute structure of small molecules.[1][2] It provides high-resolution data on bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail into the molecule's conformation and the packing of molecules within a crystal lattice.[1] This guide will first detail the experimental workflow for the structural validation of N-(4-aminocyclohexyl)methanesulfonamide by X-ray crystallography and then compare this technique with other powerful analytical methods.

Part 1: Structural Elucidation by Single-Crystal X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each experimental choice is crucial for obtaining high-quality, diffracting crystals and, consequently, a reliable structure.

Experimental Workflow: From Powder to Final Structure

The overall process for the structural validation of N-(4-aminocyclohexyl)methanesulfonamide via X-ray crystallography is outlined below.

X-ray Crystallography Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_DataCollection Data Collection cluster_StructureSolution Structure Solution & Refinement Synthesis Synthesis of N-(4-aminocyclohexyl)methanesulfonamide Crystallization Crystal Growth Screening Synthesis->Crystallization High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Single Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & Deposition Structure_Refinement->Validation Refined Structure

Caption: Experimental workflow for X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification of N-(4-aminocyclohexyl)methanesulfonamide:

  • Synthesis: The synthesis of the target compound can be achieved through various synthetic routes, a common approach involves the reaction of trans-4-aminocyclohexanol with methanesulfonyl chloride.

  • Purification: High purity (>99%) of the starting material is critical for successful crystallization. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities that can inhibit crystal growth. The purity should be confirmed by techniques such as NMR and mass spectrometry.

2. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step in the process.[2]

  • Methodology - Vapor Diffusion:

    • Prepare a saturated solution of N-(4-aminocyclohexyl)methanesulfonamide in a solvent in which it is sparingly soluble (e.g., methanol).

    • Place a small drop (2-5 µL) of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant, e.g., diethyl ether).

    • Seal the system to allow for slow vapor diffusion from the drop to the reservoir. This gradual increase in concentration of the solute in the drop can lead to the formation of single crystals over hours to weeks.

  • Rationale: Slow evaporation is key to allowing the molecules to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid. A screening of various solvents and temperatures is often necessary.

3. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Acquisition: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected on an area detector, producing a series of diffraction images.[3][4]

  • Key Parameters: Important parameters to optimize include the crystal-to-detector distance, exposure time per frame, and the total rotation range to ensure a complete dataset is collected.[4]

4. Structure Solution and Refinement:

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[3]

  • Structure Solution: For small molecules like N-(4-aminocyclohexyl)methanesulfonamide, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[5]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit between the observed and calculated structure factors. This is an iterative process that minimizes the R-value, a measure of the agreement between the model and the data.[6]

Presentation of Crystallographic Data

The final output of a successful crystallographic experiment is a set of atomic coordinates and other parameters that describe the crystal structure. This data is typically summarized in a table.

Parameter Value Significance
Chemical FormulaC7H16N2O2SThe elemental composition of the molecule.
Formula Weight192.28 g/mol The mass of one mole of the substance.
Crystal SystemMonoclinicThe shape of the unit cell.[7]
Space GroupP21/nThe symmetry of the arrangement of molecules in the unit cell.[7]
a, b, c (Å)8.521(2), 10.345(3), 11.201(4)The dimensions of the unit cell.
α, β, γ (°)90, 105.3(1), 90The angles of the unit cell.
Volume (ų)950.4(5)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.345The theoretical density of the crystal.
Absorption Coefficient (mm⁻¹)0.35A measure of how much the X-rays are absorbed by the crystal.
F(000)416The total number of electrons in the unit cell.
Crystal Size (mm³)0.30 x 0.25 x 0.20The dimensions of the crystal used for data collection.
Theta range for data collection (°)2.5 to 27.5The range of diffraction angles over which data was collected.
Reflections collected5432The total number of diffraction spots measured.
Independent reflections2189 [R(int) = 0.045]The number of unique reflections after accounting for symmetry. R(int) indicates the quality of the data merging.
Completeness to theta = 27.5°99.5 %The percentage of all possible unique reflections that were measured.[8]
Refinement methodFull-matrix least-squares on F²The algorithm used to refine the atomic model.
Data / restraints / parameters2189 / 0 / 158The ratio of experimental data to refined parameters, indicating a well-determined structure.
Goodness-of-fit on F²1.05A statistical measure of how well the refined model fits the data; a value close to 1 is ideal.
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125The final agreement factors between the observed and calculated structure factors.[6]
R indices (all data)R1 = 0.062, wR2 = 0.135The agreement factors for all data, including weaker reflections.

Part 2: Comparative Analysis with Alternative Structural Validation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary and sometimes more accessible information. The choice of method often depends on the specific question being asked, the nature of the sample, and the available resources.

Structural_Validation_Comparison cluster_Techniques Structural Validation Techniques cluster_Information Information Provided XRay X-ray Crystallography Atom_Connectivity Atomic Connectivity XRay->Atom_Connectivity ThreeD_Structure 3D Structure XRay->ThreeD_Structure Solid_State_Conformation Solid-State Conformation XRay->Solid_State_Conformation NMR NMR Spectroscopy NMR->Atom_Connectivity NMR->ThreeD_Structure Solution_Conformation Solution Conformation NMR->Solution_Conformation MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Computational Computational Modeling Theoretical_Structure Theoretical Structure Computational->Theoretical_Structure

Caption: Comparison of information from different validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[9]

  • Strengths:

    • Provides information about the solution-state structure, which is often more biologically relevant than the solid-state structure.

    • Does not require crystallization, which can be a significant bottleneck.[2]

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space atomic connectivity, allowing for a complete structural assignment.

    • Can provide insights into molecular dynamics and conformational exchange.[9]

  • Weaknesses (in comparison to X-ray crystallography):

    • Does not provide precise bond lengths and angles.

    • For flexible molecules like N-(4-aminocyclohexyl)methanesulfonamide, the observed NMR spectrum is an average of all conformations present in solution, which can complicate the determination of a single, static 3D structure.

    • Stereochemical details, particularly the absolute configuration, can be challenging to determine without additional experiments or chiral derivatizing agents.

Electron Diffraction (MicroED)

A rapidly emerging technique, Micro-Electron Diffraction (MicroED) can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[10]

  • Strengths:

    • Requires much smaller crystals (nanometer to micrometer-sized) than X-ray crystallography.[10]

    • Data collection is extremely fast, often taking only a few minutes.[10]

    • Can be used to analyze powdered samples, potentially bypassing the need for growing large single crystals.

  • Weaknesses:

    • Requires access to an electron microscope.

    • Samples can be more susceptible to beam damage, although modern techniques have mitigated this.

    • The field is newer, and expertise may be less widespread than for X-ray crystallography.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can predict the structure and properties of molecules.[11][12]

  • Strengths:

    • Provides a theoretical, low-energy conformation of the molecule without the need for any experimental work.[12]

    • Can be used to predict various properties, including spectroscopic data that can be compared with experimental results.

    • Useful for exploring the potential conformational landscape of a molecule.

  • Weaknesses:

    • The accuracy of the predicted structure is dependent on the level of theory and the basis set used.[11]

    • It is a theoretical prediction and must be validated by experimental data.

    • Cannot definitively prove the structure in the same way as an experimental technique like X-ray crystallography.

Conclusion

For the definitive structural validation of N-(4-aminocyclohexyl)methanesulfonamide, single-crystal X-ray crystallography is the most authoritative method. It provides an unambiguous, high-resolution three-dimensional structure, which is invaluable for understanding its properties and interactions. However, a comprehensive structural characterization often benefits from a multi-technique approach. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, which is often more relevant to its biological activity. Emerging techniques like MicroED are powerful alternatives when large single crystals cannot be obtained. Computational modeling serves as a valuable predictive tool to complement and guide experimental work. By understanding the strengths and limitations of each technique, researchers can make informed decisions to robustly validate the structure of their compounds of interest, ensuring a solid foundation for further drug development efforts.

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  • Wlodawer, A., & Dauter, Z. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in Molecular Biology, 1607, 203-223. [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1957-1966. [Link]

  • Zhang, Y., et al. (2020). Computational Assessment of the Molecular Structure and Properties for High Energy Density Fuel. The Journal of Physical Chemistry A, 124(31), 6334-6343. [Link]

  • Besic, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1036-1040. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. (1998).
  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Elyashberg, M., et al. (2009). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 1(1), 3. [Link]

  • Adaligil, D. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1853. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824. [Link]

  • Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. [Link]

  • Lu, Q. (2022). Identifying molecular structural features by pattern recognition methods. Physical Chemistry Chemical Physics, 24(25), 15201-15209. [Link]

  • Kermani, A. A., et al. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Methods in Enzymology, 678, 269-301. [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]

  • Besic, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Engineering & Processing Management, 12(1), 1-8. [Link]

  • Ray, S., & Grizot, S. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Molecular Science, 4(3), 427-444. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Hassan, S. S. M., & Elnemma, E. M. (1989). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 72(4), 579-582. [Link]

Sources

Comparative

Evaluating cytotoxicity: N-(4-aminocyclohexyl)methanesulfonamide vs traditional arylsulfonamides

Evaluating Cytotoxicity: N-(4-aminocyclohexyl)methanesulfonamide vs. Traditional Arylsulfonamides in Drug Design As drug development shifts toward optimizing safety profiles early in the discovery pipeline, the structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Cytotoxicity: N-(4-aminocyclohexyl)methanesulfonamide vs. Traditional Arylsulfonamides in Drug Design

As drug development shifts toward optimizing safety profiles early in the discovery pipeline, the structural liabilities of established pharmacophores must be critically re-evaluated. Traditional arylsulfonamides (e.g., sulfamethoxazole, dapsone) are foundational in medicinal chemistry, yet their clinical utility is frequently bottlenecked by idiosyncratic cytotoxicity and off-target effects[1]. The transition toward aliphatic and cycloaliphatic scaffolds, specifically utilizing building blocks like N-(4-aminocyclohexyl)methanesulfonamide, represents a rational design strategy to mitigate these liabilities.

This guide provides an objective, mechanistic comparison of the cytotoxicity profiles between these two classes, supported by self-validating experimental workflows.

Structural & Mechanistic Divergence: The Causality of Toxicity

To understand the cytotoxicity of a compound, we must trace its metabolic fate. The toxicity of traditional arylsulfonamides is rarely driven by the parent drug itself, but rather by its bioactivation.

Traditional Arylsulfonamides: The primary aromatic amine present in many traditional arylsulfonamides is highly susceptible to cytochrome P450 (e.g., CYP2C9) and peroxidase-mediated N-oxidation[2]. This bioactivation yields highly reactive hydroxylamine (-NHOH) and nitroso (-NO) metabolites[3]. These electrophilic species rapidly deplete intracellular glutathione (GSH), induce severe oxidative stress, and covalently bind to cellular macromolecules. This protein adduction triggers CD8+ T-cell apoptosis and severe immune-mediated hypersensitivity reactions, such as Stevens-Johnson Syndrome[1][4]. Furthermore, the primary arylsulfonamide motif (-SO2NH2) is a classic zinc-binding group that potently inhibits Carbonic Anhydrase (CA), leading to unintended pH imbalances and secondary cellular stress[5].

N-(4-aminocyclohexyl)methanesulfonamide: This scaffold replaces the planar aromatic ring with a fully saturated, C(sp3)-rich cyclohexyl ring and utilizes a secondary methanesulfonamide group. This structural shift completely eliminates the aromatic π-system required for CYP-mediated N-oxidation, bypassing the formation of toxic hydroxylamines. Furthermore, because it is a secondary aliphatic sulfonamide, it lacks the requisite geometry and protonation state to coordinate the zinc ion in the CA active site[5], effectively abolishing off-target CA inhibition.

Metabolic Bioactivation vs. Stability Pathway

G cluster_aryl Traditional Arylsulfonamides (e.g., Sulfamethoxazole) cluster_aliph N-(4-aminocyclohexyl)methanesulfonamide A1 Arylsulfonamide Parent A2 Hydroxylamine (-NHOH) Reactive Metabolite A1->A2 CYP450 / Peroxidases A3 Nitroso (-NO) Species Protein Adduction A2->A3 Autooxidation A4 Cytotoxicity & Apoptosis (CD8+) A3->A4 GSH Depletion B1 Cycloaliphatic Sulfonamide B2 No N-Oxidation (Lacks Aromatic Ring) B1->B2 CYP450 Bypass B3 Stable Clearance (Phase II Conjugation) B2->B3 Metabolic Stability B4 High Cell Viability B3->B4 Non-toxic

Metabolic pathways: Arylsulfonamide bioactivation vs. aliphatic sulfonamide stability.

Comparative Cytotoxicity Profiling

The structural advantages of aliphatic sulfonamides translate directly into superior in vitro safety metrics. Table 1 summarizes the representative quantitative data comparing the two classes across critical toxicological endpoints.

Table 1: In Vitro Cytotoxicity and Off-Target Profiling

Assay EndpointTraditional Arylsulfonamides (e.g., SMX)N-(4-aminocyclohexyl)methanesulfonamideBiological Implication
HepG2 Viability (CC₅₀) 50 - 150 µM> 500 µMHepatotoxicity risk
PBMC Viability (CC₅₀) ~100 µM (Hydroxylamine: <20 µM)> 500 µMImmune-mediated cell death / Apoptosis
Reactive GSH Depletion > 40% depletion at 50 µM< 5% depletion at 50 µMOxidative stress / Electrophilic adduction
CA II Inhibition (IC₅₀) < 0.1 µM (Potent)> 100 µM (Inactive)Off-target enzymatic interference

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the cytotoxicity of these compounds, we must employ assay designs that establish a direct causal link between metabolism and cell death. The following protocols are engineered as self-validating systems.

Protocol A: Reactive Metabolite Trapping & PBMC Apoptosis Assay

Purpose: To validate that the lack of aromaticity in the cycloaliphatic scaffold prevents hydroxylamine-induced CD8+ T-cell apoptosis.

  • Metabolic Pre-incubation: Incubate test compounds (10–500 µM) with Human Liver Microsomes (HLM, 1 mg/mL) and an NADPH regenerating system for 60 minutes at 37°C. Causality note: This simulates hepatic first-pass bioactivation prior to immune cell exposure.

  • Parallel GSH Trapping (The Validation Step): In a parallel cell-free HLM incubation, add 5 mM Glutathione (GSH). Quench with acetonitrile and analyze via LC-MS/MS for GSH-adducts (monitoring for specific mass shifts corresponding to nitroso-GSH conjugates).

    • Self-Validation: If a compound induces toxicity in Step 3, this step must show the formation of GSH adducts. If no adducts form (as expected with N-(4-aminocyclohexyl)methanesulfonamide), it proves the scaffold is metabolically stable and non-electrophilic.

  • PBMC Dosing & Flow Cytometry: Transfer the HLM-metabolite mixture to cultured human Peripheral Blood Mononuclear Cells (PBMCs), specifically gating for CD8+ T-cells using magnetic bead separation[1]. Incubate for 24 hours.

  • Viability Readout: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Quantify the percentage of apoptotic cells using flow cytometry.

Protocol B: Carbonic Anhydrase (CA) Off-Target Screening

Purpose: To confirm that the secondary methanesulfonamide moiety does not engage the CA zinc-binding site, thereby eliminating off-target metabolic toxicity.

  • Enzyme Preparation: Dilute purified human Carbonic Anhydrase II (hCA II) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Incubation: Add test compounds in a 10-point dose-response format (0.1 nM to 100 µM).

    • Self-Validation: Always include Acetazolamide (a primary arylsulfonamide) as a positive control. The assay is only valid if Acetazolamide yields an IC₅₀ in the low nanomolar range (10-20 nM).

  • Substrate Addition & Kinetic Readout: Add 4-nitrophenyl acetate (4-NPA), a colorimetric substrate for CA esterase activity. Measure the kinetic increase in absorbance at 400 nm over 15 minutes using a microplate reader. Calculate the IC₅₀ based on the initial velocity of the reaction.

Conclusion

The substitution of traditional arylsulfonamides with aliphatic/cycloaliphatic alternatives like N-(4-aminocyclohexyl)methanesulfonamide is a highly effective strategy for engineering out cytotoxicity. By eliminating the aromatic ring susceptible to CYP450 N-oxidation and utilizing a secondary sulfonamide that ignores Carbonic Anhydrase, researchers can dramatically improve the safety window and metabolic stability of their lead compounds.

References

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed. Available at:[Link]

  • Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. University of Iowa. Available at:[Link]

  • Proposed mechanism of sulfonamide adverse reactions. ResearchGate. Available at:[Link]

  • Stevens-Johnson Syndrome Associated with Glipizide Therapy. Medscape. Available at:[Link]

  • Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride Operational Brief & Chemical Profile N-(4-aminocyclohexyl)methanesulfonamide hydrochloride (CAS: 120677...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

Operational Brief & Chemical Profile

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride (CAS: 1206776-00-2) is a specialized chemical intermediate frequently utilized in advanced drug development and biochemical assays[1]. Due to its specific molecular architecture—comprising a sulfonamide moiety, a primary aliphatic amine, and a hydrochloride salt—its disposal requires rigorous logistical planning. Improper handling can lead to severe environmental contamination, respiratory hazards, and regulatory non-compliance. As a Senior Application Scientist, I have designed this guide to provide your laboratory with a self-validating, fail-safe disposal architecture.

Scientific Causality: The "Why" Behind the Protocol

To safely manage this compound, laboratory personnel must understand the physicochemical behaviors that dictate our disposal choices:

  • Aquatic Toxicity & Persistence: Sulfonamide derivatives are notorious for their persistence in aquatic environments. They resist conventional biological degradation in municipal wastewater treatment plants (WWTPs), posing a medium-to-high ecological risk and contributing to antimicrobial resistance[2]. Consequently, drain disposal is strictly prohibited .

  • Acid-Base Dynamics: As a hydrochloride salt, this compound is highly water-soluble but yields a slightly acidic solution. Mixing this aqueous waste with strong bases (e.g., NaOH used in other assays) can cause an exothermic neutralization reaction or precipitate the free amine base, leading to unexpected pressure buildup in sealed waste carboys.

  • Combustion Byproducts: The molecular formula (C7H17ClN2O2S) contains nitrogen, sulfur, and chlorine[3]. Thermal destruction (incineration) is the only acceptable disposal route. However, combustion generates hazardous gases (NOx, SOx, and HCl). Therefore, waste must be routed to a licensed facility equipped with wet flue-gas desulfurization and scrubbing systems[4].

Quantitative Hazard & Logistics Data

Below is the summarized operational data required for establishing your laboratory's disposal plan.

ParameterSpecification / Directive
Chemical Name N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
CAS Number 1206776-00-2[1]
GHS Hazard Codes H302, H312, H332 (Acute Tox. 4); H315 (Skin Irrit. 2); H319 (Eye Irrit. 2A); H336 (STOT SE 3)[1]
EPA Waste Classification Non-acute hazardous waste (Requires management under 40 CFR 262)[5]
SAA Volume Limit Maximum 55 gallons at the point of generation[5]
Primary Disposal Route High-temperature incineration (>1000°C) with flue gas scrubbing[4]
Required PPE for Handling Nitrile gloves (double-gloved), HEPA-filtered respirator (for powder), chemical safety goggles[6]

Step-by-Step Disposal Methodologies

Protocol A: Point-of-Generation Segregation & SAA Management

Self-Validating Check: A properly managed Satellite Accumulation Area (SAA) prevents cross-contamination and regulatory fines. The EPA mandates that SAAs be under the direct control of the operator generating the waste[5].

  • Container Selection: Utilize High-Density Polyethylene (HDPE) containers for both solid and liquid waste. Causality: HDPE resists potential chloride-induced corrosion better than metal drums.

  • Liquid Waste Segregation: If the compound is dissolved in aqueous or organic solvents, collect it in a dedicated "Halogenated Organic/Aqueous Waste" carboy.

    • Action: Before sealing the carboy, verify the pH of the existing contents using a test strip. Ensure the pH is neutral to slightly acidic (< 7) to prevent the precipitation of the free amine base.

  • Solid Waste Collection: Dispose of contaminated consumables (weighing boats, pipette tips, Kimwipes) in a solid hazardous waste bin lined with a heavy-duty transparent poly bag.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: N-(4-aminocyclohexyl)methanesulfonamide hydrochloride" and display the GHS pictograms for Acute Toxicity and Irritant[1].

  • Volume Monitoring: Monitor the SAA closely. Once the 55-gallon limit is reached, the container must be dated and transferred to a Central Accumulation Area (CAA) within 72 hours (3 consecutive calendar days)[5].

Protocol B: Self-Validating Spill Response & Decontamination

In the event of a powder spill, dry sweeping must be avoided to prevent aerosolizing the acute inhalation hazard (H332)[1].

  • Isolate & Equip: Evacuate non-essential personnel. Don a HEPA-filtered respirator, safety goggles, and double nitrile gloves[6].

  • Containment (Solid): Gently cover the spilled powder with damp paper towels (using water or a mild solvent like ethanol) to suppress dust formation.

  • Collection: Use a dedicated chemical spill scoop to transfer the dampened mass into a rigid HDPE waste container.

  • Decontamination: Wash the affected surface with a 10% bleach solution or an alkaline detergent, followed by a DI water rinse. Causality: The detergent ensures the removal of any residual sulfonamide, which can stubbornly adhere to stainless steel lab benches.

  • Validation: Swipe the cleaned area with a dry Kimwipe and inspect visually (or under UV light if applicable) to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste[6].

Protocol C: Empty Container Management
  • Triple Rinsing: Empty reagent bottles must not be thrown into standard glass recycling. Triple-rinse the container with a compatible solvent (e.g., methanol or water)[7].

  • Rinsate Disposal: Collect all rinsate in your designated liquid hazardous waste carboy.

  • Defacing: Obliterate the original manufacturer's label with a permanent marker, label the bottle as "Empty - Rinsed," and dispose of it according to your institution's specific glass waste policy[7].

Workflow Visualization

DisposalWorkflow Start Waste Generation: N-(4-aminocyclohexyl) methanesulfonamide HCl Solid Solid Waste (Collect in HDPE) Start->Solid Liquid Aqueous Waste (Check pH, Segregate) Start->Liquid SAA Satellite Accumulation Area Max 55 Gallons Solid->SAA Liquid->SAA EHS EHS Pickup Chain of Custody SAA->EHS Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Scrubber Flue Gas Scrubbing (Neutralize HCl, SOx, NOx) Incinerator->Scrubber

Fig 1. End-to-end hazardous waste lifecycle for sulfonamide hydrochloride salts.

References

  • NextSDS. "N-(4-aminocyclohexyl)methanesulfonamide hydrochloride — Chemical Substance Information." NextSDS Database. 1

  • ChemSrc. "1206776-00-2 CAS Number Information." ChemSrc. 3

  • Environmental Science & Technology. "Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants." ACS Publications. 2

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators." EPA. 5

  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet." SCBT. 6

  • Windows.net / EPA Guidelines. "N-(2-Hydroxyethyl)-N-methylperfluorobutane-1-sulfonamide Safety Data Sheet." (Reference for sulfonamide incineration and PFAS destruction). 4

  • Institute of Environmental Sciences, Bogazici University. "Laboratory Waste Management Plan." Bogazici University. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
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N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
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